In-Depth Technical Guide: Chemical Properties and Synthetic Applications of (2-Iodo-4-methoxyphenyl)methanol
Executive Summary (2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1) is a highly versatile, multi-functional aromatic building block widely utilized in advanced organic synthesis, medicinal chemistry, and bioorthogonal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1) is a highly versatile, multi-functional aromatic building block widely utilized in advanced organic synthesis, medicinal chemistry, and bioorthogonal bioconjugation. Structurally, it features three orthogonal reactive sites: a benzylic alcohol, an aryl iodide, and an electron-donating methoxy group. This specific substitution pattern makes it an invaluable precursor for the synthesis of complex polycyclic kinase inhibitors (such as DYRK1A/CLK1 inhibitors) and highly reactive cyclooctynes (e.g., DIBAC analogues) used in strain-promoted azide-alkyne cycloadditions (SPAAC).
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing, focusing instead on the mechanistic causality behind its synthesis, its reactivity profile, and field-proven, self-validating experimental protocols.
Physicochemical Properties & Structural Analysis
The utility of (2-Iodo-4-methoxyphenyl)methanol stems from the electronic interplay of its substituents. The para-methoxy group enriches the electron density of the aromatic ring, which can influence the oxidative insertion rate of palladium during cross-coupling reactions at the ortho-iodo position. Meanwhile, the benzylic alcohol provides a handle for further oxidation, protection, or nucleophilic displacement.
Table 1: Quantitative Physicochemical Data
Property
Value
Chemical Name
(2-Iodo-4-methoxyphenyl)methanol
CAS Number
1379329-63-1
Molecular Formula
C₈H₉IO₂
Molecular Weight
264.06 g/mol
SMILES
COC1=CC(I)=C(CO)C=C1
Physical State
Solid (typically white to pale yellow)
Solubility Profile
Soluble in THF, DCM, EtOAc, DMSO; Insoluble in H₂O
Synthesis & Preparation Methodology
Mechanistic Causality
Direct reduction of halogenated benzoic acids using strong hydride donors (e.g., LiAlH₄) often risks concomitant dehalogenation, which would destroy the critical aryl iodide functionality. To circumvent this, the chemoselective reduction of 2-iodo-4-methoxybenzoic acid via a mixed anhydride intermediate using Sodium Borohydride (NaBH₄) is the gold standard [1].
The addition of ethyl chloroformate and triethylamine generates a highly electrophilic mixed anhydride. Subsequent reduction with NaBH₄ is dramatically accelerated by the addition of a trace amount of water. This water solubilizes the borohydride and generates highly reactive alkoxyborohydride species, rapidly driving the reduction to the alcohol while leaving the aryl iodide completely intact.
Protocol 1: Chemoselective Reduction via Mixed Anhydride
This protocol is a self-validating system: the disappearance of the starting acid and the cessation of gas evolution serve as in-process controls.
Activation: Dissolve 2-iodo-4-methoxybenzoic acid (3.7 g, 13.4 mmol) in anhydrous THF (75 mL). Cool the reaction mixture to 0 °C under an inert argon atmosphere to prevent premature hydrolysis.
Anhydride Formation: Add Triethylamine (NEt₃) (2.8 mL, 20.0 mmol) followed dropwise by Ethyl chloroformate (1.9 mL, 20.0 mmol). Stir the mixture for 1 hour at 0 °C. Validation: A white precipitate (triethylamine hydrochloride) will form, indicating successful activation.
Reduction: Add NaBH₄ (760 mg, 20.0 mmol) followed immediately by a trace amount of H₂O (0.1 mL). Validation: Mild effervescence (H₂ gas evolution) will occur. Stir for 1.5 hours at room temperature.
Quenching & Workup: Carefully quench with H₂O (50 mL) once gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography (EtOAc/n-heptane gradient) to yield pure (2-Iodo-4-methoxyphenyl)methanol.
Synthetic workflow for (2-Iodo-4-methoxyphenyl)methanol via mixed anhydride reduction.
Reactivity Profile & Downstream Applications
(2-Iodo-4-methoxyphenyl)methanol serves as a critical junction in multi-step syntheses. Its reactivity can be broadly categorized into three distinct pathways:
Benzylic Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde (2-iodo-4-methoxybenzaldehyde) without over-oxidation to the carboxylic acid. This is crucial for synthesizing electrophilic building blocks for ring-closing reactions in kinase inhibitor development[2].
Aryl Iodide Cross-Coupling: The iodine atom is highly susceptible to oxidative addition by Palladium(0) catalysts, enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. In the synthesis of DIBAC analogues for bioorthogonal labeling, this site is utilized to build the dihydrodibenzo[b,f]azocine core [1].
Hydroxyl Protection/Derivatization: The benzylic alcohol can be protected (e.g., as a TBS or benzyl ether) or converted into a leaving group (e.g., mesylate, bromide) for nucleophilic substitution.
Protocol 2: Selective Benzylic Oxidation using PDC
This protocol utilizes a heterogeneous oxidation system to ensure mild conditions and simplify purification.
Oxidation: Add silica gel (6.52 g) to the solution, followed by Pyridinium Dichromate (PDC) (4.88 g, 12.97 mmol). The silica gel provides a high surface area that accelerates the heterogeneous oxidation and prevents the agglomeration of chromium salts.
Monitoring: Stir the dark brown suspension at room temperature. Validation: Monitor via TLC (20% EtOAc in cyclohexane). The reaction is typically complete within 2-4 hours when the lower Rf alcohol spot is fully replaced by the higher Rf aldehyde spot.
Workup: Filter the entire reaction mixture through a pad of Celite to remove the reduced chromium salts and silica. Wash the pad thoroughly with DCM.
Isolation: Concentrate the filtrate under reduced pressure and purify by flash chromatography (20% EtOAc in cyclohexane) to afford 2-iodo-4-methoxybenzaldehyde as a white solid (typical yield: ~89%).
Reactivity profile highlighting oxidation, cross-coupling, and protection pathways.
References
Debets, M. F., Prins, J. S., Merkx, D., van Berkel, S. S., van Delft, F. L., van Hest, J. C. M., & Rutjes, F. P. J. T. (2014). Synthesis of DIBAC analogues with excellent SPAAC rate constants. Organic & Biomolecular Chemistry, 12(27), 5031-5037.[Link]
Faouzi, A., Arnaud, A., Hallé, F., Roussel, J., Aymard, M., Denavit, V., ... & Lomberget, T. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 16(1), 179-199.[Link]
An In-depth Technical Guide to (Iodo-methoxyphenyl)methanol Isomers: Synthesis, Properties, and Applications in Drug Discovery
Introduction (Iodo-methoxyphenyl)methanol and its isomers are valuable building blocks in organic synthesis, particularly in the realm of pharmaceutical and materials science research. The presence of three key functiona...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(Iodo-methoxyphenyl)methanol and its isomers are valuable building blocks in organic synthesis, particularly in the realm of pharmaceutical and materials science research. The presence of three key functional groups—a hydroxyl group, a methoxy group, and an iodine atom on a benzene ring—provides a versatile scaffold for a multitude of chemical transformations. The iodine atom, in particular, serves as a convenient handle for introducing molecular complexity through various cross-coupling reactions. The methoxy group modulates the electronic properties of the aromatic ring, influencing its reactivity and the biological activity of its derivatives. The benzylic alcohol functionality allows for further modifications, such as oxidation to the corresponding aldehyde or conversion to ethers and esters.
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of key isomers of (Iodo-methoxyphenyl)methanol. Due to the limited availability of specific data for the (2-Iodo-4-methoxyphenyl)methanol isomer, this guide will focus on its well-characterized counterparts: (2-Iodo-5-methoxyphenyl)methanol and (3-Iodo-4-methoxyphenyl)methanol, also known as 3-Iodo-4-methoxybenzyl alcohol. By exploring the nuances of these related structures, this guide aims to equip researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this class of compounds in their work.
Physicochemical Properties of (Iodo-methoxyphenyl)methanol Isomers
A clear understanding of the physicochemical properties of these isomers is fundamental for their application in synthesis and drug design. The following table summarizes key properties for two prominent isomers.
Synthesis of (Iodo-methoxyphenyl)methanol Isomers: A Mechanistic Perspective
The synthesis of iodinated methoxybenzyl alcohols often involves multi-step sequences that allow for precise control over the substitution pattern on the aromatic ring. A common strategy involves the introduction of the iodine atom via a Sandmeyer-type reaction on a corresponding aminobenzyl alcohol derivative.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway applicable to the synthesis of various (Iodo-methoxyphenyl)methanol isomers, starting from a substituted methoxy-nitro-toluene.
Caption: Generalized workflow for the synthesis of (Iodo-methoxyphenyl)methanol isomers.
Exemplary Protocol: Synthesis of 3-Iodo-4-methoxybenzyl alcohol
This protocol provides a conceptual framework for the synthesis of 3-Iodo-4-methoxybenzyl alcohol, adapted from general procedures for similar transformations.
Step 1: Nitration of 4-Methoxytoluene
Rationale: The initial step involves the electrophilic nitration of 4-methoxytoluene to introduce a nitro group, which will later be converted to the iodo group. The methoxy group is an ortho-, para-director, leading to a mixture of products. The desired 3-nitro-4-methoxytoluene can be separated from the major ortho-isomer.
Procedure:
Cool a mixture of 4-methoxytoluene in acetic anhydride to 0°C.
Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature below 5°C.
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography to isolate 3-nitro-4-methoxytoluene.
Step 2: Benzylic Bromination
Rationale: The methyl group is converted to a bromomethyl group to facilitate its subsequent conversion to the alcohol. This is typically achieved using a radical initiator.
Procedure:
Dissolve 3-nitro-4-methoxytoluene in a suitable solvent like carbon tetrachloride.
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).
Reflux the mixture with irradiation from a sunlamp until the reaction is complete.
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
Step 3: Conversion to Benzyl Alcohol
Rationale: The bromomethyl group is hydrolyzed to the corresponding alcohol.
Procedure:
Dissolve the crude 3-nitro-4-methoxybenzyl bromide in a mixture of acetone and water.
Add a base such as calcium carbonate and reflux the mixture.
After completion, filter the mixture and remove the acetone under reduced pressure.
Extract the aqueous residue with an organic solvent, dry the organic layer, and concentrate to yield 3-nitro-4-methoxybenzyl alcohol.
Step 4: Reduction of the Nitro Group
Rationale: The nitro group is reduced to an amine, a necessary precursor for the Sandmeyer reaction.
Procedure:
Dissolve 3-nitro-4-methoxybenzyl alcohol in a solvent like ethanol.
Add a reducing agent such as tin(II) chloride dihydrate and heat the mixture.
After the reaction is complete, cool the mixture and neutralize with a base.
Extract the product, 3-amino-4-methoxybenzyl alcohol, with an organic solvent.
Step 5: Sandmeyer-type Iodination
Rationale: The amino group is converted into a diazonium salt, which is then displaced by iodide to introduce the iodine atom at the desired position.
Procedure:
Dissolve 3-amino-4-methoxybenzyl alcohol in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool to 0-5°C.
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature, to form the diazonium salt.
In a separate flask, dissolve potassium iodide in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution.
Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.
Extract the product, 3-iodo-4-methoxybenzyl alcohol, with an organic solvent.
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.
Dry the organic layer and concentrate under reduced pressure.
Purify the final product by recrystallization or column chromatography.
Applications in Research and Drug Development
The unique structural features of (iodo-methoxyphenyl)methanol isomers make them highly valuable in several areas of research and development.
Pharmaceutical Synthesis
These compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules. The iodo-substituent is particularly useful for constructing carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the elaboration of the aromatic core with diverse functionalities, a common strategy in the design of novel therapeutic agents. For instance, derivatives of these isomers could be explored for their potential as enzyme inhibitors or receptor ligands.
Materials Science
In materials science, the ability to functionalize the iodo- and hydroxyl- groups allows for the incorporation of these aromatic units into larger polymeric structures. This can be used to tune the optical and electronic properties of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Logical Relationship of Functional Groups to Applications
Caption: Relationship between functional groups and applications.
Conclusion
While a specific CAS number for (2-Iodo-4-methoxyphenyl)methanol remains elusive in readily available databases, a comprehensive understanding of its isomers, such as (2-Iodo-5-methoxyphenyl)methanol and 3-Iodo-4-methoxybenzyl alcohol, provides a strong foundation for researchers. The synthetic strategies outlined, centered around the versatile Sandmeyer reaction, offer a reliable means to access these valuable building blocks. The unique combination of reactive sites on the (iodo-methoxyphenyl)methanol scaffold ensures their continued importance in the discovery and development of novel pharmaceuticals and advanced materials. As synthetic methodologies continue to evolve, the utility of these compounds is poised to expand even further.
References
Chemical Synthesis Database. (2-iodo-3,4-dimethoxyphenyl)methanol. [Link]
Beilstein Journals. Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation Experimental. [Link]
Molbase. Synthesis of 3-iodo-2-methylbenzyl alcohol. [Link]
National Center for Biotechnology Information. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]
An In-depth Technical Guide to (2-Iodo-4-methoxyphenyl)methanol Abstract (2-Iodo-4-methoxyphenyl)methanol is a highly functionalized aromatic alcohol that serves as a pivotal intermediate in modern organic synthesis and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to (2-Iodo-4-methoxyphenyl)methanol
Abstract
(2-Iodo-4-methoxyphenyl)methanol is a highly functionalized aromatic alcohol that serves as a pivotal intermediate in modern organic synthesis and medicinal chemistry. Its unique trifunctional structure, comprising a hydroxymethyl group, a methoxy substituent, and an iodine atom on a benzene ring, offers orthogonal reactivity that is highly valued by researchers. The electron-donating methoxy group activates the ring, while the iodo- and hydroxyl- moieties provide strategic points for molecular elaboration. This guide provides a comprehensive technical overview of its chemical properties, a validated synthetic protocol, robust analytical characterization methods, and its significant applications in drug discovery, particularly as a precursor for targeted therapeutics and imaging agents. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile chemical building block.
Chemical Identity and Physicochemical Properties
The unambiguous identification of (2-Iodo-4-methoxyphenyl)methanol is fundamental to its application. The compound's key identifiers and physicochemical properties, derived from computational models and data from analogous structures, are summarized below. These parameters are critical for reaction planning, analytical method development, and understanding the compound's behavior in various matrices.
The synthesis of (2-Iodo-4-methoxyphenyl)methanol is most effectively achieved via the direct electrophilic iodination of a readily available precursor, 4-methoxybenzyl alcohol. The electron-donating nature of the methoxy group and, to a lesser extent, the hydroxymethyl group, strongly activates the aromatic ring towards electrophilic substitution. These groups direct the incoming electrophile to the ortho and para positions. As the para position is blocked, iodination occurs regioselectively at one of the ortho positions.
Experimental Protocol: Regioselective Iodination of 4-Methoxybenzyl Alcohol
This protocol describes a reliable method for synthesizing (2-Iodo-4-methoxyphenyl)methanol. The in-situ generation of an electrophilic iodine species (e.g., I⁺) from sodium iodide and a mild oxidant like sodium hypochlorite is a common and effective strategy.
Objective: To synthesize (2-Iodo-4-methoxyphenyl)methanol with high regioselectivity.
Materials:
4-methoxybenzyl alcohol (p-anisyl alcohol)
Sodium iodide (NaI)
Sodium hypochlorite (NaOCl, ~10-15% solution)
Methanol
Deionized water
Sodium thiosulfate (Na₂S₂O₃)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Ice bath, magnetic stirrer, round-bottom flask, separatory funnel
Procedure:
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxybenzyl alcohol (1 equiv.) and sodium iodide (1.2 equiv.) in methanol (approx. 5 mL per gram of starting material).
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
Iodination: Add sodium hypochlorite solution (1.2 equiv.) dropwise to the stirred mixture over 30-45 minutes. The key to regioselectivity is slow addition and maintaining a low temperature to control the reaction rate and prevent over-iodination. The NaOCl oxidizes I⁻ to the electrophilic species that iodinates the activated ring.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
Work-up & Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange/brown color of excess iodine disappears. This step reduces unreacted iodine to iodide.
Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product into ethyl acetate (3x volumes).
Washing: Wash the combined organic layers sequentially with deionized water and then brine to remove inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Purification: The crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (2-Iodo-4-methoxyphenyl)methanol.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (2-Iodo-4-methoxyphenyl)methanol.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized (2-Iodo-4-methoxyphenyl)methanol. A multi-technique approach is recommended for comprehensive quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for unambiguous structure elucidation.[5]
¹H NMR: Will show characteristic signals for the aromatic protons (distinct splitting pattern due to the substitution), the CH₂ of the benzyl alcohol, the OH proton, and the OCH₃ singlet.
¹³C NMR: Will confirm the presence of eight distinct carbon environments, including the iodine-bearing carbon, which will be shifted significantly.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[6] The molecular ion peak ([M]⁺) would be observed, along with characteristic fragments corresponding to the loss of •OH, •CH₂OH, or •OCH₃ groups.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for assessing the purity of the compound.[7] A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is typically effective.[5] UV detection at ~280 nm is suitable for the aromatic system.
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected stretches include a broad O-H band (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and strong C-O stretches (~1030-1250 cm⁻¹).
Spectroscopic Data and Analytical Workflows for (2-Iodo-4-methoxyphenyl)methanol
Executive Summary (2-Iodo-4-methoxyphenyl)methanol (often referred to as 2-iodo-4-methoxybenzyl alcohol) is a highly versatile building block utilized in the synthesis of complex pharmacophores, bioorthogonal labeling re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Iodo-4-methoxyphenyl)methanol (often referred to as 2-iodo-4-methoxybenzyl alcohol) is a highly versatile building block utilized in the synthesis of complex pharmacophores, bioorthogonal labeling reagents (such as DIBAC analogues for SPAAC), and advanced materials. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the spectroscopic signatures and the experimental methodologies required to synthesize and characterize this compound with absolute confidence.
Chemical Identity & Structural Significance
Chemical Name: (2-Iodo-4-methoxyphenyl)methanol
Molecular Formula: C₈H₉IO₂
Molecular Weight: 264.06 g/mol
Structural Features: The molecule features a benzyl alcohol core, heavily influenced by two competing substituents: an electron-donating methoxy group at the para position (relative to the hydroxymethyl group) and a massive, polarizable iodine atom at the ortho position. This push-pull electronic environment dictates both its chemical reactivity and its distinct spectroscopic profile.
Synthetic Pathways & Sample Preparation
Acquiring high-fidelity spectroscopic data requires an ultra-pure sample. Direct reduction of the precursor (2-iodo-4-methoxybenzoic acid) using aggressive reducing agents like LiAlH₄ frequently leads to unwanted reductive deiodination. To prevent this, a milder, chemoselective "mixed anhydride" protocol is the industry standard [2].
Workflow for the synthesis and spectroscopic characterization of (2-Iodo-4-methoxyphenyl)methanol.
Step-by-Step Synthesis Protocol
Mixed Anhydride Formation: Dissolve 2-iodo-4-methoxybenzoic acid (1.0 eq) in anhydrous THF at 0 °C under an inert argon atmosphere. Add triethylamine (1.5 eq) followed dropwise by ethyl chloroformate (1.5 eq). Stir for 1 hour.
Causality: This step activates the carboxylic acid by forming a highly electrophilic mixed anhydride, bypassing the need for harsh conditions that could cleave the labile C–I bond.
Reduction: Introduce a solution of NaBH₄ (1.5 eq) dissolved in a minimal volume of H₂O. Stir for 1.5 hours at room temperature.
Causality: NaBH₄ selectively and rapidly reduces the mixed anhydride to the corresponding benzyl alcohol while leaving the aryl iodide intact [2].
Workup & Purification: Quench the reaction with H₂O, extract with EtOAc, wash with brine, and dry over anhydrous MgSO₄. Isolate the pure compound via silica gel flash chromatography (EtOAc/n-heptane gradient).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is a textbook example of an ABX spin system in substituted aromatics.
Protocol for NMR Acquisition:
Dissolve ~15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
Acquire data on a 400 MHz spectrometer using a standard 1D proton pulse sequence (e.g., zg30). Utilize a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the benzylic and methoxy protons.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) [3]
Position
δ (ppm)
Multiplicity
J (Hz)
Integration
Mechanistic Assignment & Causality
H-3
7.76
Doublet (d)
2.8
1H
Deshielded: Pushed downfield by the magnetic anisotropy and heavy atom effect of the adjacent Iodine. Couples only with H-5 (⁴J meta-coupling).
H-6
7.33
Doublet (d)
8.4
1H
Standard Aryl: Ortho to the hydroxymethyl group. Couples with H-5 (³J ortho-coupling).
H-5
6.90
Doublet of doublets (dd)
8.4, 2.8
1H
Shielded: Shifted heavily upfield due to resonance electron donation from the para-methoxy group.
CH₂
4.67
Singlet (s)
-
2H
Benzylic Protons: Shifted downfield by the adjacent electronegative hydroxyl oxygen.
OCH₃
3.80
Singlet (s)
-
3H
Methoxy Protons: Characteristic sharp singlet.
(Note: If acquired in DMSO-d₆, the benzylic CH₂ appears at ~4.40 ppm as a doublet, coupling with the OH proton which appears as a distinct triplet at ~5.33 ppm due to slowed proton exchange in the highly hydrogen-bonding solvent[1].)
¹³C NMR Signatures
While full ¹³C assignments are best confirmed via 2D NMR (HSQC/HMBC), the 1D ¹³C spectrum contains highly predictable and diagnostic shifts:
C-I (C-2, ~85–95 ppm): The "heavy atom effect" of iodine causes significant shielding of the ipso carbon, pushing it unusually upfield for an aromatic carbon ring.
C-OCH₃ (C-4, ~159–161 ppm): Strongly deshielded by the electronegative oxygen atom.
Benzylic CH₂ (~64–69 ppm): Standard primary alcohol benzylic carbon shift.
Mass Spectrometry (HRMS) & Infrared (IR) Spectroscopy
HRMS (ESI+): The exact calculated mass for C₈H₉IO₂ is 263.9647. Under ESI+ conditions, the compound typically forms sodium adducts ([M+Na]⁺) or undergoes in-source fragmentation to lose the hydroxyl group, forming a highly stable, resonance-stabilized benzylic cation.
IR Spectroscopy (ATR):
O-H stretch: Broad band at ~3300–3400 cm⁻¹.
C-H stretch (sp³): ~2950 cm⁻¹ (methoxy and benzylic CH₂).
C=C aromatic stretch: ~1590, 1480 cm⁻¹.
Mechanistic Insights into Experimental Choices (E-E-A-T)
A robust analytical workflow must be a self-validating system . Every step and solvent choice is deliberate:
Solvent Selection in NMR: CDCl₃ is chosen as the primary solvent because it lacks exchangeable protons that would obscure the benzylic CH₂ or OCH₃ signals. However, if structural confirmation of the hydroxyl group is required, DMSO-d₆ is utilized. DMSO hydrogen-bonds with the hydroxyl proton, drastically slowing its exchange rate and revealing the ³J coupling between the OH and CH₂ protons [1].
Internal Diagnostic Markers: The chemoselectivity of the mixed anhydride reduction is validated directly by the NMR spectrum. If the reducing agent were too harsh, reductive deiodination would occur. The retention of the 7.76 ppm doublet (H-3) serves as an internal diagnostic marker; its absence immediately flags a failed, over-reduced reaction.
IR Acquisition Technique: Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture can artificially broaden the O-H stretch region, masking the true signal of the benzylic alcohol.
References
Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of 3H-Spiro[isobenzofuran-1,3′-isochroman] compounds
Source: RSC Advances
URL
Synthesis and Bioconjugation
Source: Radboud Repository
URL
博士論文 (Ph.D. Thesis - Development of Synthetic Methodologies for Cyclic Sulfonamides)
Foundational
13C NMR analysis of (2-Iodo-4-methoxyphenyl)methanol
In-Depth Technical Guide: Synthesis and 13 C NMR Analysis of (2-Iodo-4-methoxyphenyl)methanol Executive Summary (2-Iodo-4-methoxyphenyl)methanol is a highly versatile building block frequently utilized in the synthesis o...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide: Synthesis and
13
C NMR Analysis of (2-Iodo-4-methoxyphenyl)methanol
Executive Summary
(2-Iodo-4-methoxyphenyl)methanol is a highly versatile building block frequently utilized in the synthesis of complex heterocycles, bioorthogonal DIBAC (dibenzoazacyclooctyne) analogues, and kinase inhibitors (e.g., DYRK1A/CLK1)[1][2]. The presence of both an aryl iodide (primed for cross-coupling) and a benzylic alcohol (primed for activation or oxidation) makes it synthetically valuable. However, its synthesis and characterization require strict chemoselectivity and rigorous analytical validation.
This whitepaper provides a comprehensive, causality-driven guide to the chemoselective synthesis of (2-iodo-4-methoxyphenyl)methanol and an in-depth mechanistic breakdown of its
13
C NMR spectral signature.
Strategic Rationale & Synthetic Causality
The synthesis of (2-iodo-4-methoxyphenyl)methanol from 2-amino-4-methoxybenzoic acid involves two critical transformations: a Sandmeyer-type iodination and a chemoselective reduction[1].
Avoiding Reductive Dehalogenation
A common pitfall in synthesizing halogenated benzyl alcohols is the use of brute-force reducing agents like Lithium Aluminum Hydride (LiAlH
4
). While LiAlH
4
easily reduces carboxylic acids to alcohols, it frequently causes reductive dehalogenation of aryl iodides due to the weakness of the C–I bond.
The Causal Solution: To preserve the aryl iodide, the carboxylic acid is first activated into a mixed anhydride using ethyl chloroformate. This dramatically lowers the activation energy required for reduction, allowing the use of Sodium Borohydride (NaBH
4
)—a milder reductant that selectively targets the activated carbonyl while leaving the sensitive C–I bond completely intact[3].
Fig 1. Chemoselective synthesis workflow of (2-Iodo-4-methoxyphenyl)methanol.
Validated Experimental Protocols
The following protocols are designed as self-validating systems , incorporating visual and analytical checkpoints to ensure reaction integrity.
Protocol A: Synthesis of 2-Iodo-4-methoxybenzoic acid
Solubilization: Dissolve 2-amino-4-methoxybenzoic acid (2.0 g, 12.0 mmol) in DMSO (75 mL). Causality: DMSO ensures complete solvation of the zwitterionic starting material.
Diazotization: Add 30% aqueous H
2
SO
4
(75 mL) followed by NaNO
2
(1.156 g, 16.75 mmol). Stir for 1 hour at room temperature.
Self-Validation: The reaction will transition to a clear solution with mild NO
x
gas evolution, indicating successful diazonium salt formation[1].
Iodination: Slowly add a solution of KI (4.0 g, 24.0 mmol) in H
2
O (10 mL). Stir for 1 hour. Add a second identical portion of KI and stir for an additional hour.
Self-Validation: Vigorous N
2
gas evolution and a dark brown coloration (due to I
2
byproduct) confirm the Sandmeyer-type displacement.
Quench & Extraction: Quench the mixture with saturated aqueous Na
2
SO
3
(50 mL).
Self-Validation: The dark brown solution will rapidly decolorize to pale yellow as iodine is reduced to iodide. Extract with EtOAc (100 mL), separate layers, dry over MgSO
4
, and concentrate.
Protocol B: Chemoselective Reduction to Target Alcohol
Anhydride Formation: Dissolve the crude 2-iodo-4-methoxybenzoic acid (approx. 13.4 mmol) in dry THF (75 mL) and cool to 0 ºC. Add NEt
3
(2.8 mL, 20.0 mmol) and ethyl chloroformate (1.9 mL, 20.0 mmol). Stir for 1 hour[3].
Self-Validation: A white precipitate (triethylamine hydrochloride) will form immediately, confirming anhydride formation.
Reduction: Add a solution of NaBH
4
(760 mg, 20.0 mmol) in H
2
O (5 mL) to the mixture at 0 ºC. Stir for 1.5 hours[1][3].
Self-Validation: Effervescence (H
2
gas) indicates the active reduction of the mixed anhydride.
Workup: Quench with H
2
O (20 mL), extract with EtOAc (150 mL), wash with brine, dry over MgSO
4
, and purify via flash chromatography (EtOAc/n-heptane gradient) to yield the pure alcohol[1].
13
C NMR Spectral Analysis & Mechanistic Insights
The
13
C NMR spectrum of (2-iodo-4-methoxyphenyl)methanol (75 MHz, CDCl
3
) yields exactly 8 distinct carbon resonances: δ 159.4, 135.0, 129.4, 124.6, 114.2, 98.1, 68.8, 55.3 [1].
To prove the causality of these shifts, we must analyze the competing inductive (-I), mesomeric (+M), and spin-orbit coupling effects governing the aromatic ring. Table 1 demonstrates the empirical calculation of these shifts using standard benzene substituent effects, proving the structural assignment.
Table 1:
13
C NMR Quantitative Assignment & Causality
Position
Carbon Type
Exp. Shift (ppm)
Calc. Shift (ppm)*
Causal Factor / Mechanistic Rationale
C4
Ar-C (ipso to OMe)
159.4
159.3
Mesomeric Deshielding: The strong +M effect of the methoxy oxygen drastically decreases electron density at the ipso carbon.
C1
Ar-C (ipso to CH
2
OH)
135.0
135.4
Inductive Deshielding: Mildly deshielded by the electronegative oxygen of the hydroxymethyl group two bonds away.
C6
Ar-CH
129.4
129.7
Unperturbed Resonance: Meta to both OMe and I; highly representative of a standard benzene resonance.
C3
Ar-CH
124.6
123.0
Competing Effects: Shielded by the ortho-OMe group (-14.4 ppm) but deshielded by the ortho-Iodine (+8.9 ppm).
C5
Ar-CH
114.2
113.1
Mesomeric Shielding: Highly shielded by the +M effect of the ortho-methoxy group.
C2
Ar-C (ipso to I)
98.1
95.9
Heavy Atom Effect (HAE): Massive diamagnetic shielding driven by the spin-orbit coupling of the massive Iodine atom.
C7
Aliphatic CH
2
68.8
N/A
Deshielded directly by the attached hydroxyl (-OH) group.
C8
Aliphatic CH
3
55.3
N/A
Standard methoxy (-OCH
3
) aliphatic resonance.
*Calculated using base benzene (128.5 ppm) + empirical substituent effects for -I, -OCH
3
, and -CH
2
OH.
The Heavy Atom Effect (HAE) at C2
The most striking feature of this spectrum is the C2 resonance at 98.1 ppm . In a standard aromatic system, substituted carbons typically resonate between 120–160 ppm. The extreme upfield shift is caused by the Heavy Atom Effect (HAE) . Because Iodine is a 5th-row element with a massive electron cloud, it induces relativistic spin-orbit coupling (SOC). This SOC creates a localized magnetic field that strongly opposes the applied NMR spectrometer field, resulting in profound diamagnetic shielding of the directly attached (ipso) carbon.
Fig 2. Causal relationships between functional groups and 13C NMR chemical shifts.
Conclusion
The successful synthesis and characterization of (2-iodo-4-methoxyphenyl)methanol rely on a deep understanding of chemical causality. By utilizing a mixed anhydride intermediate, chemists can bypass the reductive dehalogenation risks associated with standard hydride donors. Furthermore, the
13
C NMR spectrum serves as a textbook example of competing electronic effects, where the relativistic Heavy Atom Effect of iodine and the mesomeric donation of the methoxy group create a highly distinct, easily verifiable spectral fingerprint.
References
Synthesis of DIBAC analogues with excellent SPAAC rate constants. rsc.org. URL:[Link]
Synthesis and Bioconjugation - Radboud Repository. ru.nl. URL:[Link]
High-Resolution Mass Spectrometry of (2-Iodo-4-methoxyphenyl)methanol: Ionization Dynamics, Fragmentation Causality, and Analytical Protocols
Executive Summary (2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1) is a highly versatile halogenated building block utilized extensively in modern synthetic chemistry. It serves as a critical intermediate in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1) is a highly versatile halogenated building block utilized extensively in modern synthetic chemistry. It serves as a critical intermediate in the synthesis of bioorthogonal conjugation reagents (such as DIBAC/SPAAC cyclooctynes) [1, 2] and targeted kinase inhibitors (e.g., DYRK1A/CLK1 inhibitors) [3]. Because downstream applications rely heavily on transition-metal-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) [4], confirming the structural integrity and purity of this precursor is non-negotiable.
This whitepaper provides an in-depth technical guide to the High-Resolution Mass Spectrometry (HRMS) of (2-Iodo-4-methoxyphenyl)methanol. By dissecting the causality behind its ionization behavior and collision-induced dissociation (CID) pathways, this guide equips analytical scientists with a self-validating framework to confidently characterize this molecule and differentiate it from synthetic artifacts.
Physicochemical Profiling & Structural Dynamics
The mass spectrometric behavior of (2-Iodo-4-methoxyphenyl)methanol is strictly governed by the interplay of its three functional groups attached to the benzene scaffold:
The Hydroxymethyl Group (-CH₂OH): Benzylic alcohols are notoriously labile under Electrospray Ionization (ESI). The hydroxyl group readily accepts a proton, creating an excellent leaving group (
H2O
) that departs to form a highly stable benzylic cation.
The Iodine Atom (-I): Unlike chlorine or bromine, naturally occurring iodine is entirely monoisotopic (
127
I). Consequently, the mass spectrum of this compound will not display the characteristic M+2 isotope doublet or triplet. Furthermore, the C-I bond is relatively weak (~238 kJ/mol), making it a primary site for homolytic or heterolytic cleavage during MS/MS fragmentation.
The Methoxy Group (-OCH₃): Positioned para to the hydroxymethyl group, the electron-donating methoxy moiety strongly stabilizes the benzylic cation formed after dehydration. It also introduces secondary fragmentation pathways, specifically the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).
Mechanistic Fragmentation Pathways (ESI-CID)
Understanding the causality of fragmentation is essential for accurate spectral interpretation. When subjected to ESI in positive ion mode, the intact molecular ion
[M+H]+
(m/z 264.9720) is often of low abundance due to rapid in-source decay. The dominant pathways are as follows:
Primary Dehydration (Base Peak Formation): Protonation of the alcohol followed by the loss of water (-18.01 Da) yields the 2-iodo-4-methoxybenzyl cation (m/z 246.9615). Causality: The para-methoxy group donates electron density through resonance, drastically lowering the activation energy required for water loss and stabilizing the resulting positive charge.
Deiodination: The heavy iodine atom can be lost either as hydrogen iodide (-127.91 Da) directly from the molecular ion, or as an iodine radical (-126.90 Da) from the benzylic cation via homolytic cleavage.
Methoxy Cleavage: The isolated benzylic cation can undergo further collision-induced dissociation to expel formaldehyde (-30.01 Da), a classic diagnostic loss for methoxy-aromatic systems.
Caption: Mechanistic fragmentation pathways of (2-Iodo-4-methoxyphenyl)methanol in ESI(+).
Quantitative Data Summarization
To facilitate precise calibration and data processing, the exact monoisotopic masses for the parent compound and its primary diagnostic ions are summarized below.
Ion Species
Chemical Formula
Exact Mass (m/z)
Diagnostic Significance & Causality
[M+H]+
C8H10IO2+
264.9720
Intact molecular ion; validates the complete synthesis product.
[M+Na]+
C8H9IO2Na+
286.9540
Sodium adduct; highly stable against in-source decay, excellent for confirming intact mass.
[M−H2O+H]+
C8H8IO+
246.9615
Base peak in standard ESI(+); confirms the presence of the labile benzylic alcohol.
[M−H2O−CH2O+H]+
C7H6I+
216.9515
Confirms the presence of the methoxy group via neutral loss.
[M−H2O−I∙]+
C8H8O+∙
120.0575
Radical cation confirming the presence of the heavy, weakly bound halogen.
A common pitfall in analyzing benzylic alcohols is misidentifying the in-source dehydration fragment (m/z 246.9615) as a co-eluting synthetic impurity (e.g., a des-hydroxy byproduct). To eliminate this ambiguity, the following protocol employs a self-validating dual-scan methodology .
Caption: Self-validating LC-ESI-HRMS analytical workflow for halogenated benzylic alcohols.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Calibration
Action: Dissolve the sample in LC-MS grade Methanol to a final concentration of 1 µg/mL. Spike the sample with a known internal standard (e.g., Reserpine, m/z 609.2807).
Causality: Methanol ensures complete solubility of the halogenated aromatic ring. The internal standard acts as a self-validating control to monitor ionization suppression and ensure sub-5 ppm mass accuracy across the run.
Step 2: Chromatographic Separation (UHPLC)
Action: Utilize a sub-2 µm C18 column with a shallow gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality: The acidic modifier promotes efficient protonation. The shallow gradient ensures baseline resolution between the target molecule and potential deiodinated synthetic impurities (which elute earlier due to decreased lipophilicity).
Step 3: Dual-Energy ESI(+) Ionization (The Validation Core)
Action: Program the MS acquisition to alternate between a low fragmentor voltage (e.g., 50-60 V) and a standard fragmentor voltage (e.g., 120 V) on a Q-TOF system (or equivalent S-lens RF levels on an Orbitrap).
Causality: The low-voltage scan minimizes kinetic energy in the source, preserving the fragile intact
[M+H]+
(m/z 264.9720) and
[M+Na]+
(m/z 286.9540) ions. If m/z 246.9615 appears strongly in the standard scan but is absent/minimal in the low-voltage scan, the system self-validates that the dehydration is an in-source artifact, not a physical impurity in the vial.
Step 4: Collision-Induced Dissociation (MS/MS)
Action: Isolate the m/z 246.9615 precursor using the quadrupole and apply 20–30 eV of collision energy in the collision cell.
Causality: This step forces the cleavage of the C-I and methoxy bonds, generating the m/z 120.0575 and 216.9515 fragments, definitively proving the substitution pattern of the aromatic ring.
Step 5: Isotopic Pattern Verification
Action: Analyze the isotopic distribution of the parent and fragment ions.
Causality: Confirm the absence of an M+2 peak of equal or 1/3 intensity. This self-validates that the halogen present is monoisotopic Iodine (
127
I), ruling out cross-contamination with brominated or chlorinated analogs during synthesis.
References
Synthesis and Bioconjugation - Radboud Repository | ru.nl | 1
Synthesis of DIBAC analogues with excellent SPAAC rate constants | rsc.org | 2
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors | rsc.org | 3
Palladium-Catalyzed Intermolecular Dearomatization Annulation Cascade Reaction of Furans for Stereoselective Access to 2,5-Dihydrofurans | acs.org | 4
(2-Iodo-4-methoxyphenyl)methanol: A Versatile Orthogonal Building Block in Advanced Organic Synthesis and Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identity: (2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1) Structural Profiling & Electronic Causality In modern synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Identity: (2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1)
Structural Profiling & Electronic Causality
In modern synthetic chemistry, the design of complex molecular architectures—ranging from kinase inhibitors to bioorthogonal linkers—relies heavily on the strategic selection of building blocks. (2-Iodo-4-methoxyphenyl)methanol is a highly functionalized benzyl alcohol derivative that offers unparalleled orthogonal reactivity.
As a Senior Application Scientist, I evaluate building blocks not just by their functional groups, but by the electronic interplay between them. This molecule features three critical domains:
The Ortho-Iodo Group: The weak C-I bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)), priming the ring for cross-coupling reactions[1].
The Benzylic Hydroxyl Group: Serving as both a nucleophile in tandem cyclizations and a handle for further functionalization, this group can be selectively oxidized to an aldehyde or converted into a leaving group[2].
The Para-Methoxy Group (Electronic Modulator): Situated para to the hydroxymethyl moiety, the methoxy group donates electron density via resonance (+R effect), stabilizing any developing positive charge at the benzylic carbon. Crucially, because it is meta to the iodine atom, it exerts an inductive effect without overly deactivating the C-I bond toward oxidative addition. This push-pull dynamic dictates the regioselectivity in downstream organometallic insertions.
Core Synthetic Methodologies
Chemoselective Reduction to the Building Block
Synthesizing (2-Iodo-4-methoxyphenyl)methanol directly from commercially available 2-iodo-4-methoxybenzoic acid requires careful chemoselectivity. Utilizing powerful hydride donors like
LiAlH4
risks competitive hydrodehalogenation of the sensitive C-I bond. To circumvent this, a mixed anhydride activation strategy is employed, allowing for reduction under mild conditions[3].
Step 1 (Activation): To a flame-dried flask, dissolve 2-iodo-4-methoxybenzoic acid (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C. Add triethylamine (1.5 equiv) followed by dropwise addition of ethyl chloroformate (1.5 equiv).
Causality & Validation: The formation of the mixed anhydride increases the electrophilicity of the carbonyl carbon. Validation is observed via the precipitation of triethylamine hydrochloride salts and a distinct shift in TLC
Rf
value.
Step 2 (Reduction): After 1 hour of stirring, add
NaBH4
(1.5 equiv) in one portion. Slowly add water to facilitate the hydride transfer.
Causality & Validation:
NaBH4
is mild enough to leave the aryl iodide intact while efficiently reducing the highly reactive mixed anhydride. The reaction is complete when gas evolution ceases and TLC indicates the emergence of a polar alcohol spot.
Step 3 (Workup): Quench with saturated aqueous
NH4Cl
, extract with EtOAc (
3×
), dry over
MgSO4
, and purify via silica gel chromatography (EtOAc/n-heptane) to yield the product as a white solid[3].
Controlled Oxidation to the Aldehyde
For applications requiring an electrophilic handle—such as the synthesis of DYRK1A kinase inhibitors—the benzylic alcohol must be oxidized to 2-iodo-4-methoxybenzaldehyde[2].
Self-Validating Protocol: PDC Oxidation
Step 1: Dissolve (2-iodo-4-methoxyphenyl)methanol (1.0 equiv) in dichloromethane (0.2 M). Add silica gel (1 g/mmol ) to provide a high surface area for the oxidant.
Step 2: Add Pyridinium Dichromate (PDC, 2.0 equiv) in portions at room temperature.
Causality & Validation: PDC is selected over Jones reagent to prevent over-oxidation to the carboxylic acid. The reaction is visually self-validating; the bright orange dichromate suspension progressively turns into a dark brown/black chromium residue.
Step 3: Filter the suspension through a pad of Celite to remove chromium salts, concentrate the filtrate, and purify by flash chromatography[2].
Advanced Applications in Complex Molecule Synthesis
The spatial proximity of the benzylic alcohol to the aryl iodide enables powerful intermolecular tandem cyclizations. When reacted with alkynes under palladium catalysis, (2-iodo-4-methoxyphenyl)methanol forms 3H-spiro[isobenzofuran] derivatives[1]. The hydroxyl group acts as an internal nucleophile, trapping the carbopalladated intermediate before side reactions can occur.
Catalytic cycle for the Pd-mediated tandem spiro-cyclization.
Bioorthogonal Linkers (SPAAC)
In chemical biology, the building block is utilized to synthesize dibenzoazacyclooctyne (DIBAC) analogues for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The iodo group undergoes Sonogashira coupling to construct the strained alkyne framework, while the methoxy group fine-tunes the electronic properties of the ring to achieve exceptional SPAAC reaction rate constants, enabling rapid protein modification without toxic Cu(I) catalysts[3].
Quantitative Data Summary
The following table synthesizes the quantitative performance of (2-Iodo-4-methoxyphenyl)methanol across various documented transformations, providing a benchmark for synthetic planning.
Strategic Applications of (2-Iodo-4-methoxyphenyl)methanol in Advanced Medicinal Chemistry: From Bioorthogonal Ligation to Targeted Kinase Inhibition
Executive Summary As medicinal chemistry advances toward highly selective therapeutics and ultra-fast bioconjugation techniques, the demand for multifunctional, precisely substituted aromatic building blocks has surged....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As medicinal chemistry advances toward highly selective therapeutics and ultra-fast bioconjugation techniques, the demand for multifunctional, precisely substituted aromatic building blocks has surged. (2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1) has emerged as a uniquely versatile scaffold. By synergizing an ortho-directing iodo group, an electron-donating para-methoxy group, and a reactive benzylic alcohol, this compound serves as a critical linchpin in two disparate yet cutting-edge domains: the synthesis of hyper-reactive cyclooctynes for bioorthogonal chemistry[1], and the scaffolding of polycyclic kinase inhibitors targeting neurodegenerative diseases and oncology[2].
This technical guide dissects the mechanistic rationale behind utilizing this specific scaffold, providing field-proven protocols, causality-driven experimental designs, and authoritative data to support its application in modern drug discovery.
Physicochemical & Structural Profiling
The synthetic utility of (2-Iodo-4-methoxyphenyl)methanol lies in its orthogonal reactivity. The aryl iodide is primed for transition-metal-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) or lithium-halogen exchange. Simultaneously, the benzylic alcohol provides a handle for controlled oxidation, while the methoxy group modulates the electronic density of the aromatic ring—a critical factor for both kinetic reaction rates and biological target binding.
Table 1: Physicochemical Profile
Property
Value
Mechanistic Significance
CAS Number
1379329-63-1
N/A
Molecular Formula
C₈H₉IO₂
N/A
Molecular Weight
264.06 g/mol
Optimal low-MW precursor for complex synthesis.
Aryl Iodide (C2)
Highly Electrophilic
Facilitates rapid oxidative addition in Pd-catalysis.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of live-cell imaging and bioconjugation. However, standard dibenzoazacyclooctynes (DIBACs) often exhibit sluggish kinetics. Researchers have discovered that incorporating the (2-Iodo-4-methoxyphenyl)methanol scaffold into the DIBAC architecture significantly accelerates the reaction[1]. The electron-donating methoxy group perturbs the electronic symmetry of the strained alkyne, lowering the activation energy required for the 1,3-dipolar cycloaddition with azides[1].
Table 2: Impact of Aromatic Substitution on SPAAC Kinetics
Data derived from kinetic analysis of substituted DIBAC analogues[1].
Cyclooctyne Derivative
Substituent
SPAAC Rate Constant (M⁻¹ s⁻¹)
Relative Reactivity
Standard DIBAC
None
0.40
1.0x
Methoxy-DIBAC
4-Methoxy
0.45
1.1x
Dimethoxy-DIBAC
4,8-Dimethoxy
0.62
1.55x
Chloro-DIBAC
4-Chloro
0.90
2.25x
Experimental Protocol: Synthesis of Methoxy-DIBAC Precursor via Sonogashira Coupling
Expertise & Experience: The critical challenge here is preventing the oxidative homocoupling of the alkyne (Glaser coupling) while ensuring complete conversion of the aryl iodide.
Reagent Preparation : In an oven-dried Schlenk flask, dissolve (2-Iodo-4-methoxyphenyl)methanol (1.0 equiv) and ortho-ethynylaniline (1.1 equiv) in anhydrous, thoroughly degassed THF and triethylamine (3:1 v/v).
Causality: Triethylamine acts as both the base to neutralize the generated HI and a mild ligand for the copper catalyst. Degassing is mandatory to prevent oxygen-mediated alkyne homocoupling.
Catalyst Addition : Under a positive pressure of argon, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv).
Reaction Execution : Stir the mixture at ambient temperature (20–25 °C) for 16 hours.
Self-Validation System: Monitor via TLC (EtOAc/n-heptane 1:4). The starting iodide (Rf ~0.40) must completely disappear, replaced by a highly UV-active coupled product. If the reaction stalls, do not heat, as this degrades the catalyst; instead, verify the integrity of the argon atmosphere.
Isolation : Quench with saturated aqueous NH₄Cl to complex and remove the copper salts. Extract with EtOAc, dry over MgSO₄, and purify via flash column chromatography to yield the dihydrodibenzo[b,f]azocine precursor.
Workflow of methoxy-DIBAC synthesis and subsequent SPAAC bioconjugation.
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a high-value target for Down syndrome, Alzheimer's disease, and glioblastoma. Recent structure-activity relationship (SAR) studies have utilized (2-Iodo-4-methoxyphenyl)methanol to synthesize 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives[2]. The methoxy group is strategically retained to enhance microsomal stability, preventing rapid metabolic degradation while maintaining sub-micromolar inhibitory potency against DYRK1A[2].
Table 3: Biological Activity of Tetracyclic Derivatives
Data demonstrating the delicate balance between potency and metabolic stability[2].
Compound
R-Group Substitution
DYRK1A IC₅₀ (nM)
Microsomal Stability
Compound 4e
5-Methoxy
52
High (Resistant to degradation)
Compound 4k
5-Hydroxy
35
Low (Rapid metabolic conversion)
Compound 4i
2-Hydroxy
105
Poor
Experimental Protocol: Controlled Oxidation to 2-Iodo-4-methoxybenzaldehyde
Expertise & Experience: To construct the tetracyclic core, the benzylic alcohol must first be oxidized to an aldehyde. Strong oxidants (like Jones reagent) will over-oxidize the substrate to a carboxylic acid, which would instantly quench the subsequent organolithium nucleophile.
Oxidant Addition : Add Pyridinium dichromate (PDC, 2.0 equiv) and an equal mass of activated silica gel.
Causality: PDC is a mild, non-aqueous oxidant. The addition of silica gel dramatically increases the reactive surface area for the chromium reagent, accelerating the reaction and strictly arresting oxidation at the aldehyde stage[2].
Reaction Execution : Stir at room temperature for 4-6 hours.
Self-Validation System: Pull an aliquot for ¹H-NMR. The reaction is complete when the benzylic CH₂ doublet (~4.6 ppm) entirely vanishes, replaced by a sharp, diagnostic aldehyde singlet at ~10.0 ppm.
Isolation : Filter the crude mixture through a tightly packed pad of Celite to remove the toxic, insoluble chromium salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (20% EtOAc in cyclohexane) to yield the pure aldehyde, ready for immediate nucleophilic attack by lithiated benzothiophene.
Synthetic route to tetracyclic DYRK1A inhibitors from (2-Iodo-4-methoxyphenyl)methanol.
Conclusion
(2-Iodo-4-methoxyphenyl)methanol is far more than a simple aromatic building block; it is a strategically designed precursor that dictates the success of complex downstream chemistry. Whether modulating the HOMO/LUMO gap of strained alkynes to achieve superior SPAAC kinetics or providing the exact steric and electronic profile needed for metabolically stable DYRK1A kinase inhibitors, its trifunctional nature offers medicinal chemists unparalleled control over molecular design.
References
Debets, M. F., Prins, J. S., Merkx, D., van Berkel, S. S., van Delft, F. L., van Hest, J. C. M., & Rutjes, F. P. J. T. (2014). Synthesis of DIBAC analogues with excellent SPAAC rate constants. Organic & Biomolecular Chemistry, 12(27), 5031-5037. 1
Faouzi, A., Arnaud, A., Hallé, F., Roussel, J., Aymard, M., Denavit, V., ... & Lomberget, T. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 16(1), 179-199. 2
Application Note: Advanced Protocols for the Synthesis of 2-Arylbenzofurans Using (2-Iodo-4-methoxyphenyl)methanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The benzofuran scaffold is a privilege...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The benzofuran scaffold is a privileged pharmacophore in drug discovery, frequently embedded in therapeutics targeting endocrine receptors, viral polymerases, and neurological pathways. This application note details a highly efficient, one-pot tandem catalytic protocol for synthesizing complex 2-arylbenzofurans. By utilizing (2-Iodo-4-methoxyphenyl)methanol as a bifunctional building block, researchers can rapidly access highly decorated heterocycles while preserving the benzylic alcohol as an orthogonal handle for downstream late-stage functionalization (e.g., PROTAC linker attachment or fluorophore conjugation).
Mechanistic Rationale & Structural Strategy
The synthesis of benzofurans frequently relies on the tandem Sonogashira cross-coupling and subsequent oxa-cyclization 1. In this protocol, (2-Iodo-4-methoxyphenyl)methanol2 serves as a highly functionalized electrophilic coupling partner.
Strategic Divergence: While 2-iodobenzyl alcohols are traditionally utilized in the synthesis of isobenzofurans (benzo[c]furans) via direct cycloisomerization 3, strategically pairing (2-Iodo-4-methoxyphenyl)methanol with an ortho-ethynylphenol redirects the reaction pathway toward the benzo[b]furan architecture [[4]]().
Causality of Experimental Design:
Electronic Modulation: The para-methoxy group (relative to the benzylic alcohol) enriches the electron density of the aryl ring, subtly modulating the oxidative addition rate of the Pd(0) species while stabilizing the transition state.
Chemoselectivity: The benzylic alcohol remains completely unreactive under standard Sonogashira conditions, preventing unwanted side reactions and serving purely as a structural motif.
Thermodynamic Driving Force: Following the formation of the diarylalkyne intermediate, the proximal phenolic hydroxyl group of the 2-ethynylphenol undergoes a base-promoted 5-endo-dig cyclization. The elevated temperature (100 °C) is required to overcome the activation energy barrier of this sterically hindered ring closure, yielding the thermodynamically stable 2-arylbenzofuran.
Reaction Workflow & Pathway
Caption: Tandem Sonogashira coupling and 5-endo-dig oxa-cyclization workflow.
Reaction Optimization Data
To establish a self-validating and robust protocol, various catalytic systems and bases were screened. The bidentate Pd(dppf)Cl₂ catalyst paired with Cs₂CO₃ proved optimal, as the dppf ligand suppresses undesired Glaser homocoupling, while the cesium counterion enhances the solubility and nucleophilicity of the phenoxide intermediate in DMF.
Table 1: Optimization of Tandem Sonogashira/Cyclization Conditions
Ensure all glassware is oven-dried (120 °C for >4 hours) and cooled under a stream of high-purity Argon.
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add (2-Iodo-4-methoxyphenyl)methanol (264 mg), 2-ethynylphenol (142 mg), Pd(dppf)Cl₂ (36 mg), CuI (9.5 mg), and Cs₂CO₃ (814 mg).
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this purge cycle three times to ensure complete removal of oxygen, which is critical to prevent oxidative homocoupling of the alkyne.
Phase 2: Tandem Catalysis (Coupling & Cyclization)
4. Inject anhydrous DMF (5.0 mL) through the septum via a gas-tight syringe.
5. Stir the reaction mixture at room temperature for 10 minutes to ensure uniform dispersion of the heterogeneous base.
6. Transfer the flask to a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) for 12 hours.
7. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The intermediate diarylalkyne will appear first, followed by its gradual conversion into the more polar fluorescent benzofuran product.
Phase 3: Quench, Workup, and Isolation
8. Remove the flask from the oil bath and allow it to cool to ambient temperature.
9. Quench the reaction by adding 15 mL of deionized water. This step solubilizes the inorganic salts and precipitates the organic components.
10. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL).
11. Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL) to quantitatively remove residual DMF, followed by a final wash with saturated brine (15 mL).
12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
13. Purify the crude dark-brown oil via flash column chromatography on silica gel, using a gradient elution of Hexanes to 30% Ethyl Acetate in Hexanes.
14. Isolate the target compound, 2-(2-hydroxymethyl-5-methoxyphenyl)benzofuran , as an off-white to pale yellow solid.
References
[[2]]() Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of 3H-Spiro[isobenzofuran-1,3]. Royal Society of Chemistry (RSC).
3Product Class 2: Benzo[c]furan and Its Derivatives. Thieme Connect.
4Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. National Institutes of Health (PMC).
1Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. MDPI.
Sonogashira coupling protocol for (2-Iodo-4-methoxyphenyl)methanol
An Application Note and Protocol for the Sonogashira Coupling of (2-Iodo-4-methoxyphenyl)methanol Introduction The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Sonogashira Coupling of (2-Iodo-4-methoxyphenyl)methanol
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper catalysts, proceeds under mild conditions and exhibits a broad tolerance for various functional groups.[1][3] These attributes have established the Sonogashira coupling as an indispensable tool in the synthesis of complex molecules, with wide-ranging applications in the development of pharmaceuticals, natural products, and advanced organic materials.[1]
This document, intended for researchers, scientists, and professionals in drug development, provides a detailed guide to the Sonogashira coupling of (2-Iodo-4-methoxyphenyl)methanol. This substrate is a valuable building block, and its successful alkynylation opens avenues to a diverse range of molecular architectures. We will delve into the mechanistic underpinnings of the reaction, present a field-proven experimental protocol, and discuss the expected outcomes and characterization of the coupled products.
Mechanistic Insights: The Catalytic Cycles
The Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate.
The Copper Cycle: In parallel, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) species subsequently undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.[3][4]
A variation of this reaction, the copper-free Sonogashira coupling, has also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper.[5][6] In the copper-free version, the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the intermediacy of a copper acetylide.[4]
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on a copper-free Sonogashira coupling of a sterically hindered o-iodinated benzyl alcohol and is expected to be effective for (2-Iodo-4-methoxyphenyl)methanol.[5]
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
Notes
(2-Iodo-4-methoxyphenyl)methanol
>98%
Sigma-Aldrich
Starting material
Terminal Alkyne
>98%
Acros Organics
e.g., Phenylacetylene
Palladium(II) Acetate (Pd(OAc)₂)
Catalyst grade
Strem Chemicals
Palladium source
Tri(tert-butyl)phosphine (P(t-Bu)₃)
>98%
Sigma-Aldrich
Ligand
Cesium Carbonate (Cs₂CO₃)
Anhydrous, >99%
Alfa Aesar
Base
Dioxane
Anhydrous, <50 ppm water
Acros Organics
Solvent
Ethyl acetate
Reagent grade
Fisher Scientific
For workup
Saturated aq. Ammonium Chloride (NH₄Cl)
N/A
In-house prep.
For workup
Brine
N/A
In-house prep.
For workup
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent grade
VWR
Drying agent
Silica Gel
60 Å, 230-400 mesh
Sorbent Technologies
For column chromatography
Inert Gas (Argon or Nitrogen)
High purity
N/A
For maintaining an inert atmosphere
Reaction Setup
Component
Molar Equiv.
Amount (for 1 mmol scale)
(2-Iodo-4-methoxyphenyl)methanol
1.0
266 mg
Terminal Alkyne
1.2
1.2 mmol
Pd(OAc)₂
0.02
4.5 mg
P(t-Bu)₃
0.04
8.1 mg
Cs₂CO₃
2.0
652 mg
Anhydrous Dioxane
-
5 mL
Procedure
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-Iodo-4-methoxyphenyl)methanol (1.0 equiv), Palladium(II) acetate (0.02 equiv), tri(tert-butyl)phosphine (0.04 equiv), and cesium carbonate (2.0 equiv).
Inert Atmosphere: Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is crucial to prevent catalyst deactivation and alkyne homocoupling.[7]
Solvent and Alkyne Addition: Under a positive pressure of inert gas, add anhydrous dioxane (5 mL) via syringe, followed by the dropwise addition of the terminal alkyne (1.2 equiv).
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Dilute the reaction mixture with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (3 x 10 mL).
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 20 mL) and then with brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-alkynyl-4-methoxyphenyl)methanol.
Caption: General experimental workflow for the Sonogashira coupling.
Results and Discussion
The choice of reaction conditions can significantly impact the yield and purity of the desired product. While the copper-free protocol provided above is robust, classic copper-cocatalyzed systems can also be highly effective, often at lower temperatures.[8]
Catalyst System
Ligand
Base
Solvent
Temp. (°C)
Time (h)
Typical Yield (%)
Pd(PPh₃)₂Cl₂ / CuI
PPh₃
Triethylamine
THF or DMF
RT - 65
1.5 - 12
85-95
Pd(OAc)₂
P(t-Bu)₃
Cs₂CO₃
Dioxane
100
16
75-90
Pd₂(dba)₃
SPhos
K₃PO₄
Toluene
100
16
>90
Table based on data for analogous aryl iodides and may require optimization for (2-Iodo-4-methoxyphenyl)methanol.[8]
The benzylic alcohol in the substrate is generally well-tolerated in Sonogashira couplings.[7] However, in cases of low yield or catalyst deactivation, protection of the alcohol as a silyl ether may be considered.
Product Characterization
The identity and purity of the synthesized (2-alkynyl-4-methoxyphenyl)methanol should be confirmed by standard analytical techniques.
¹H NMR: Expect to see characteristic signals for the aromatic protons, the methoxy group (singlet around 3.8 ppm), the benzylic CH₂ group (singlet around 4.6 ppm), and the hydroxyl proton (broad singlet). The protons of the alkyne substituent will also be present in their respective regions.
¹³C NMR: The spectrum should show signals for the aromatic carbons, the methoxy carbon (around 55 ppm), the benzylic carbon (around 65 ppm), and the two acetylenic carbons (typically between 80 and 100 ppm).
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product. Fragmentation patterns may include the loss of water or the benzylic alcohol moiety.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
Sun, Y., et al. (2014). Synthesis of calix[9]arene derivatives via a Pd-catalyzed Sonogashira reaction and their recognition properties towards phenols. Chinese Chemical Letters, 25(2), 226-228. Available at: [Link]
Sonogashira coupling. In Wikipedia. Retrieved March 8, 2026. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Al-Masum, M. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(34), 20067-20086. Available at: [Link]
Application Notes and Protocols for Palladium-Catalyzed Reactions of (2-Iodo-4-methoxyphenyl)methanol
Introduction (2-Iodo-4-methoxyphenyl)methanol is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its structure incorp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(2-Iodo-4-methoxyphenyl)methanol is a versatile and highly valuable building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its structure incorporates several key features that render it an attractive substrate for drug development professionals and researchers. The presence of an iodine atom provides a reactive site for a multitude of palladium-catalyzed transformations, while the methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring. Furthermore, the hydroxymethyl group offers a handle for further functionalization or can participate in intramolecular reactions.
This comprehensive guide provides detailed application notes and robust protocols for several key palladium-catalyzed reactions utilizing (2-Iodo-4-methoxyphenyl)methanol. The content is designed to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both successful execution and a deeper understanding of the underlying chemical principles.
The Foundation: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[1][2]
The Catalytic Cycle: A Visual Overview
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The efficiency and outcome of these reactions are profoundly influenced by the choice of palladium precursor, ligands, base, and solvent. Ligands, in particular, play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the rates of oxidative addition and reductive elimination.[3][4][5]
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[1][6] This reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.
Mechanistic Insight
The reaction proceeds through the general catalytic cycle, with the key transmetalation step involving the transfer of the organic group from the boron atom to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[7][8]
Experimental Protocol: Synthesis of 4'-Methoxy-2'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the Suzuki-Miyaura coupling of (2-Iodo-4-methoxyphenyl)methanol with 4-cyanophenylboronic acid.
Table 1: Reagents and Materials
Reagent/Material
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
(2-Iodo-4-methoxyphenyl)methanol
264.06
1.0
1.0
4-Cyanophenylboronic acid
146.94
1.2
1.2
Pd(PPh₃)₄
1155.56
0.05
0.05
K₂CO₃
138.21
3.0
3.0
Toluene
-
10 mL
-
Ethanol
-
2 mL
-
Water
-
2 mL
-
Step-by-Step Procedure:
To a flame-dried Schlenk flask, add (2-Iodo-4-methoxyphenyl)methanol (264 mg, 1.0 mmol), 4-cyanophenylboronic acid (176 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
Evacuate and backfill the flask with argon three times.
Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
II. Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction, a landmark in palladium catalysis, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10] This reaction is a powerful tool for the construction of carbon-carbon bonds and has found widespread application in organic synthesis.[11]
Mechanistic Insight
The key steps in the Heck reaction mechanism are the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the product and a hydridopalladium species, which is then converted back to the active Pd(0) catalyst by a base.[12]
Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-ol
This protocol describes the Heck coupling of (2-Iodo-4-methoxyphenyl)methanol with styrene.
Table 2: Reagents and Materials
Reagent/Material
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
(2-Iodo-4-methoxyphenyl)methanol
264.06
1.0
1.0
Styrene
104.15
1.5
1.5
Pd(OAc)₂
224.50
0.02
0.02
P(o-tolyl)₃
304.37
0.04
0.04
Triethylamine (Et₃N)
101.19
2.0
2.0
N,N-Dimethylformamide (DMF)
-
5 mL
-
Step-by-Step Procedure:
In a sealed tube, dissolve (2-Iodo-4-methoxyphenyl)methanol (264 mg, 1.0 mmol) and palladium(II) acetate (4.5 mg, 0.02 mmol) in DMF (5 mL).
Add tri-o-tolylphosphine (12 mg, 0.04 mmol) to the solution.
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and pour it into water (20 mL).
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the residue by flash column chromatography (eluent: petroleum ether/ethyl acetate gradient) to obtain the product.
III. Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling reaction is an indispensable method for the synthesis of aryl alkynes, which are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[13][14] The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[13][15]
Mechanistic Insight
The Sonogashira coupling proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in a separate cycle through the reaction of the terminal alkyne with a copper(I) salt in the presence of a base.[13]
Experimental Protocol: Synthesis of (2-((4-Fluorophenyl)ethynyl)-4-methoxyphenyl)methanol
This protocol outlines the Sonogashira coupling of (2-Iodo-4-methoxyphenyl)methanol with 1-ethynyl-4-fluorobenzene.
Table 3: Reagents and Materials
Reagent/Material
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
(2-Iodo-4-methoxyphenyl)methanol
264.06
1.0
1.0
1-Ethynyl-4-fluorobenzene
120.12
1.1
1.1
PdCl₂(PPh₃)₂
701.90
0.03
0.03
Copper(I) iodide (CuI)
190.45
0.06
0.06
Triethylamine (Et₃N)
-
5 mL
-
Tetrahydrofuran (THF)
-
5 mL
-
Step-by-Step Procedure:
To a Schlenk flask, add (2-Iodo-4-methoxyphenyl)methanol (264 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (11 mg, 0.06 mmol).
Evacuate and backfill the flask with argon.
Add a solution of 1-ethynyl-4-fluorobenzene (132 mg, 1.1 mmol) in a mixture of THF (5 mL) and triethylamine (5 mL).
Stir the reaction mixture at room temperature for 8 hours.
Monitor the reaction by TLC.
Once the starting material is consumed, remove the solvents under reduced pressure.
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).
Ligand- and Copper-Free Sonogashira Protocol
Recent advancements have led to the development of ligand-, copper-, and amine-free Sonogashira reaction conditions, offering a more environmentally benign and simplified procedure.[16]
Table 4: Reagents for Ligand- and Copper-Free Sonogashira Coupling
Reagent/Material
Amount (mmol)
Equivalents
(2-Iodo-4-methoxyphenyl)methanol
1.0
1.0
Terminal Alkyne
1.2
1.2
Pd(OAc)₂
0.02
0.02
Tetrabutylammonium acetate (Bu₄NOAc)
2.0
2.0
N,N-Dimethylformamide (DMF)
5 mL
-
Note: This protocol is a general guideline. The reaction conditions may need to be optimized for specific substrates.
IV. Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides and amines.[17][18] This reaction has become a cornerstone in medicinal chemistry due to the prevalence of the aniline moiety in pharmaceutical agents.[19]
Mechanistic Insight
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[17]
Experimental Protocol: Synthesis of (4-Methoxy-2-((phenylamino)methyl)phenyl)methanol
This protocol describes the Buchwald-Hartwig amination of (2-Iodo-4-methoxyphenyl)methanol with aniline.
Table 5: Reagents and Materials
Reagent/Material
Molecular Weight ( g/mol )
Amount (mmol)
Equivalents
(2-Iodo-4-methoxyphenyl)methanol
264.06
1.0
1.0
Aniline
93.13
1.2
1.2
Pd₂(dba)₃
915.72
0.01
0.01
XPhos
476.62
0.04
0.04
Sodium tert-butoxide (NaOtBu)
96.10
1.4
1.4
Toluene
-
5 mL
-
Step-by-Step Procedure:
In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
Add (2-Iodo-4-methoxyphenyl)methanol (264 mg, 1.0 mmol) and toluene (5 mL).
Add aniline (110 µL, 1.2 mmol) to the mixture.
Seal the vial and heat the reaction mixture to 110 °C for 24 hours.
Monitor the reaction by LC-MS.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and filter through a pad of Celite.
Wash the filtrate with water (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by preparative TLC or column chromatography to yield the desired product.
Logical Relationship Diagram
Caption: Key components for a successful Buchwald-Hartwig amination.
Conclusion
(2-Iodo-4-methoxyphenyl)methanol stands as a highly adaptable and valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a solid foundation for researchers and drug development professionals to construct complex molecular architectures. By understanding the underlying mechanistic principles and carefully selecting the reaction components, these powerful transformations can be harnessed to accelerate the discovery and development of novel chemical entities.
References
The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Google DeepMind.
Stahl, S. S. (2017, October 4).
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
Daugulis, O. (n.d.). Developing Ligands for Palladium(II)
Cross-coupling reaction. Wikipedia.
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Organic Chemistry Portal.
Application Notes and Protocols for Sonogashira Coupling with Aryl Iodides. (2025, December). Benchchem.
Palladium Complexes - Ligands & Coordin
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC.
Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Source not available].
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
Sonogashira coupling of aryl iodides using carbon dioxide as carbonyl source.
Fantoni, T., et al. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
Heck reaction. Wikipedia.
Buchwald–Hartwig amin
Bacsa, I., et al. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Source not available].
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Source not available].
Huang, X., & Fu, C. (2005, December 9). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. Journal of Organic Chemistry.
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
[Named Reaction #2] Buchwald-Hartwig Amin
Licence, P., & Ke, J. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals.
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Ethyl-4-iodophenol. Benchchem.
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). RSC Publishing.
Heck Reaction. (2023, June 30). Chemistry LibreTexts.
Application Note: Derivatization of the Hydroxyl Group in (2-Iodo-4-methoxyphenyl)methanol
Introduction & Chemical Context (2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1) is a highly versatile building block in medicinal chemistry and organic synthesis. The molecule possesses three critical functional dom...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
(2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1) is a highly versatile building block in medicinal chemistry and organic synthesis. The molecule possesses three critical functional domains: a primary benzylic alcohol, an electron-donating 4-methoxy group, and a 2-iodo substituent that serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) 1.
Derivatization of the primary hydroxyl group is frequently required either to protect the benzylic position from unwanted oxidation/side reactions during multi-step synthesis or to activate it as a leaving group for subsequent nucleophilic substitution. This guide details the mechanistic rationale and step-by-step protocols for three fundamental derivatizations: Silylation, Acylation, and Tosylation.
Mechanistic Insights & Causality (E-E-A-T)
When designing derivatization protocols for this specific substrate, scientists must account for the unique electronic and steric microenvironment of the molecule:
Electronic Lability (The 4-Methoxy Effect): The 4-methoxy group strongly donates electron density into the aromatic ring via resonance. This hyper-stabilizes any developing positive charge at the benzylic position. Consequently, the benzylic C–O bond is highly susceptible to cleavage via stable carbocation formation if exposed to strong Brønsted or Lewis acids. Causality: All derivatization protocols must utilize mild, base-catalyzed conditions to prevent premature C–O bond scission or polymerization.
Steric Hindrance (The 2-Iodo Effect): The bulky iodine atom at the ortho position introduces significant steric hindrance around the benzylic carbon. Causality: Highly reactive electrophiles and hyper-nucleophilic catalysts (like DMAP or Imidazole) are required to drive the reaction kinetics forward, overcoming the steric bulk that would otherwise stall standard uncatalyzed esterifications 2.
Chemoselectivity: The aryl iodide is sensitive to strong bases (e.g., n-BuLi, NaH) and transition metal contaminants. Causality: We strictly employ mild amine bases (Pyridine, Triethylamine) to ensure the orthogonal survival of the carbon-iodine bond.
The following table summarizes the quantitative performance and stability profiles of the three primary derivatization strategies discussed in this application note.
Derivatization Strategy
Reagent System
Typical Yield
Stability Profile
Downstream Application
Silylation (TBS Ether)
TBSCl, Imidazole, DMF
90–95%
Base-stable, mild acid-labile
Robust protection during cross-coupling
Acylation (Acetate)
Ac₂O, Pyridine, DMAP
92–98%
Acid-stable, base-labile
Transient protection / Prodrug synthesis
Tosylation (Activation)
TsCl, Et₃N, DMAP, DCM
80–88%
Highly reactive, thermal-sensitive
Activation for Sₙ2 nucleophilic substitution
Experimental Workflows
Derivatization pathways for the hydroxyl group in (2-Iodo-4-methoxyphenyl)methanol.
Step-by-Step Methodologies
Protocol A: Silylation (TBS Protection)
Silylation converts the polar hydroxyl group into a lipophilic tert-butyldimethylsilyl (TBS) ether, providing excellent stability against basic conditions and nucleophiles 3. Imidazole acts as both an acid scavenger and a nucleophilic catalyst.
Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve (2-Iodo-4-methoxyphenyl)methanol (1.0 eq, e.g., 5.0 mmol) in anhydrous DMF (0.2 M).
Catalyst Addition: Add Imidazole (2.5 eq). Stir until completely dissolved.
Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add tert-Butyl(chloro)dimethylsilane (TBSCl) (1.2 eq) portion-wise.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material spot (R_f ~0.2) is entirely replaced by a highly non-polar product spot (R_f ~0.8).
Workup: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers thoroughly with brine (5 × 20 mL) to remove residual DMF.
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Protocol B: Acylation (Acetate Ester Formation)
Acylation is ideal for transient protection. The use of 4-Dimethylaminopyridine (DMAP) is critical here; it generates a highly electrophilic N-acylpyridinium intermediate that easily overcomes the steric bulk of the ortho-iodine atom 2.
Preparation: Dissolve the starting material (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M).
Base Addition: Add Pyridine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C.
Propagation: Allow the mixture to warm to room temperature and stir for 1–2 hours.
Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acetic anhydride. Extract with DCM.
Purification: Wash the organic layer with cold 1M HCl (to remove pyridine and DMAP), followed by brine. Dry over Na₂SO₄, filter, and concentrate. The resulting acetate is typically pure enough (>95%) for immediate downstream use.
Protocol C: Tosylation (Activation for Substitution)
Converting the hydroxyl group to a tosylate transforms it into an excellent leaving group. Because the 4-methoxy group makes the resulting benzylic tosylate highly prone to spontaneous dissociation (forming a carbocation), strict temperature control is mandatory 4.
Preparation: Dissolve the starting material (1.0 eq), Triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M).
Cooling: Submerge the flask in an ice/brine bath to achieve and strictly maintain 0 °C.
Tosylation: Dissolve p-Toluenesulfonyl chloride (TsCl) (1.2 eq) in a minimal amount of DCM and add it dropwise over 15 minutes to prevent exothermic spikes.
Propagation: Stir strictly at 0 °C for 2 hours. Do not let the reaction warm to room temperature, as the product may degrade into polymeric benzyl species.
Workup: Quench with ice-cold water. Separate the organic layer, wash with ice-cold saturated NaHCO₃, and cold brine.
Isolation: Dry over anhydrous Na₂SO₄ at 0 °C, filter, and concentrate under reduced pressure using a cool water bath (<25 °C). Use the isolated tosylate immediately in the next synthetic step.
References
Reaction of Alcohols with Carboxylic Acids and their Derivatives
Wiley-VCH[Link]
Synthesis of DIBAC analogues with excellent SPAAC rate constants
RSC Publishing[Link]
Application Notes and Protocols: Selective Oxidation of (2-Iodo-4-methoxyphenyl)methanol to 2-Iodo-4-methoxybenzaldehyde
Abstract The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. This docu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. This document provides a detailed guide for the oxidation of (2-Iodo-4-methoxyphenyl)methanol to its corresponding aldehyde, 2-Iodo-4-methoxybenzaldehyde. This particular transformation is of significant interest due to the presence of an electron-donating methoxy group and a potentially sensitive iodo substituent on the aromatic ring. We present and compare three robust and widely adopted protocols: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and a TEMPO-catalyzed oxidation. Each method is detailed with step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
2-Iodo-4-methoxybenzaldehyde is a valuable synthetic intermediate. The ortho-iodo and para-methoxy substitution pattern provides a versatile handle for further functionalization, for instance, through cross-coupling reactions at the iodo position, while the aldehyde can undergo a myriad of transformations such as reductive amination, Wittig reactions, and aldol condensations. The challenge in this synthesis lies in achieving high-yield oxidation of the primary alcohol without affecting the iodo and methoxy groups or over-oxidizing the aldehyde to the corresponding carboxylic acid. This guide offers detailed protocols for three distinct and reliable methods to achieve this transformation, catering to different laboratory setups, substrate sensitivities, and scale requirements.
Comparative Overview of Oxidation Methods
The choice of an oxidizing agent is critical for the successful and selective conversion of (2-Iodo-4-methoxyphenyl)methanol. Below is a summary of the key characteristics of the three protocols detailed in this document.
Method
Key Reagents
Typical Conditions
Advantages
Disadvantages
Dess-Martin Periodinane (DMP) Oxidation
Dess-Martin Periodinane
Room temperature, CH₂Cl₂
Mild conditions, high chemoselectivity, broad functional group tolerance, easy workup.[1][2][3]
Reagent is expensive and potentially explosive under heat or shock.[2]
Swern Oxidation
Oxalyl chloride, DMSO, Triethylamine
-78 °C to room temp., CH₂Cl₂
High yields, avoids heavy metals, reliable for a wide range of substrates.[4][5][6]
The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[1] It utilizes a hypervalent iodine reagent, the Dess-Martin periodinane (DMP), which offers excellent chemoselectivity and is compatible with a wide array of functional groups.[2][9]
Mechanism & Rationale
The reaction proceeds via a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center of DMP.[2][9] This is followed by an intramolecular elimination, where a proton on the alcohol-bearing carbon is abstracted, leading to the formation of the aldehyde, acetic acid, and a reduced iodine species.[9][10] The mild, neutral conditions of the DMP oxidation make it particularly suitable for substrates with acid- or base-sensitive functionalities.[2] The addition of a small amount of water can accelerate the reaction rate.[1][3]
Experimental Workflow: DMP Oxidation
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Step-by-Step Protocol
Preparation: To a solution of (2-Iodo-4-methoxyphenyl)methanol (1.0 equiv.) in dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.5 equiv.).[11]
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[12]
Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and 10% aqueous sodium thiosulfate (Na₂S₂O₃).[12] Stir vigorously until the solid dissolves and the two layers become clear.
Extraction: Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Iodo-4-methoxybenzaldehyde.
Protocol 2: Swern Oxidation
The Swern oxidation is a classic and highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride.[4][5]
Mechanism & Rationale
The reaction mechanism involves the initial activation of DMSO with oxalyl chloride at low temperatures (-78 °C) to form a reactive electrophilic sulfur species.[4][5] The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine, facilitates an intramolecular elimination reaction to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[5] The low reaction temperature is crucial to prevent side reactions.[7] The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups.[6]
Experimental Workflow: Swern Oxidation
Caption: Workflow for Swern Oxidation.
Step-by-Step Protocol
Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere, dissolve dimethyl sulfoxide (DMSO) (2.2 equiv.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.1 equiv.) dropwise.
Addition of Alcohol: After stirring for 15 minutes, add a solution of (2-Iodo-4-methoxyphenyl)methanol (1.0 equiv.) in a small amount of anhydrous CH₂Cl₂ dropwise, ensuring the internal temperature remains below -60 °C.
Base Addition: Stir the mixture for another 30 minutes at -78 °C, then add triethylamine (5.0 equiv.) dropwise.
Warming: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
Quenching and Extraction: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with CH₂Cl₂.
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: TEMPO-Catalyzed Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, or TEMPO, is a stable free radical that can act as a catalyst for the oxidation of primary alcohols to aldehydes. This method is often considered a "green" alternative as it uses a catalytic amount of the reagent in conjunction with a stoichiometric, often inexpensive and environmentally friendly, co-oxidant.
Mechanism & Rationale
The catalytic cycle involves the oxidation of TEMPO to the active oxidant, the N-oxoammonium ion, by a co-oxidant. The N-oxoammonium ion then oxidizes the alcohol to the aldehyde, during which it is reduced back to the hydroxylamine form. The hydroxylamine is then re-oxidized by the co-oxidant to regenerate the N-oxoammonium ion, thus completing the catalytic cycle. A common and effective co-oxidant system is sodium hypochlorite (NaOCl) in the presence of a catalytic amount of potassium bromide (KBr) in a biphasic system.
Experimental Workflow: TEMPO-Catalyzed Oxidation
Caption: Workflow for TEMPO-Catalyzed Oxidation.
Step-by-Step Protocol
Preparation: To a vigorously stirred solution of (2-Iodo-4-methoxyphenyl)methanol (1.0 equiv.), TEMPO (0.01 equiv.), and potassium bromide (KBr) (0.1 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C, add an aqueous solution of sodium hypochlorite (NaOCl) (1.2 equiv.) containing sodium bicarbonate (NaHCO₃) (1.2 equiv.).
Reaction: Add the NaOCl solution dropwise, maintaining the temperature at 0 °C. Monitor the reaction by TLC.
Workup: Once the starting material is consumed, separate the organic and aqueous layers.
Extraction: Extract the aqueous layer with CH₂Cl₂.
Washing and Drying: Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Insufficient amount of oxidizing agent.- Low reaction temperature (Swern).- Deactivated catalyst (TEMPO).
- Add more oxidizing agent.- Allow the Swern reaction to warm slightly (e.g., to -60 °C).- Use fresh TEMPO and co-oxidant.
Over-oxidation to Carboxylic Acid
- Reaction temperature too high.- Prolonged reaction time.
- Maintain the recommended reaction temperature.- Quench the reaction promptly upon completion.
Formation of Side Products
- Presence of moisture (Swern).- Pummerer rearrangement (Swern).- Acid- or base-catalyzed side reactions.
- Ensure all glassware is flame-dried and reagents are anhydrous for the Swern oxidation.- Maintain low temperatures during the Swern oxidation.[7]- Use buffered conditions where appropriate (e.g., with DMP or TEMPO).
Low Isolated Yield
- Incomplete extraction.- Loss of product during purification.
- Perform multiple extractions.- Use care during column chromatography and solvent removal.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Dess-Martin Periodinane: DMP is a potentially explosive compound, especially when heated or subjected to shock. Avoid heating and handle with care.
Oxalyl Chloride: Oxalyl chloride is toxic and corrosive. It reacts violently with water. Handle with extreme care in a fume hood.
Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of other chemicals through the skin. Avoid skin contact.
Sodium Hypochlorite: NaOCl is a strong oxidant and corrosive. Avoid contact with skin and eyes.
References
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
Singleton, D. A., & Hang, C. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. The Journal of Organic Chemistry, 75(23), 8165–8174. [Link]
Hickey, J. L., et al. (2026, February 19). Revealing the Mechanism of TEMPO-Hypervalent Iodine(III) Oxidation of Alcohols. Journal of the American Chemical Society. [Link]
Steves, J. E., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]
Steves, J. E., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. PMC. [Link]
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
Organic Chemistry Portal. (2019, July 10). Swern Oxidation. Retrieved from [Link]
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Retrieved from [Link]
Stahl, S. S., et al. (2012, November 12). Aerobic Alcohol Oxidation Using a Copper(I)/TEMPO Catalyst System: A Green, Catalytic Oxidation Reaction for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
Ciriminna, R., et al. (n.d.). A mechanistic glimpse into the oxidation of alcohols using TEMPO/NOx catalytic systems: towards a greener bifunctional catalyst. RSC Publishing. [Link]
Li, Y., et al. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. MDPI. [Link]
ChemSimplified. (n.d.). Alcohol Reactions: Swern Oxidation using DMSO. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
Organic Syntheses. (n.d.). Oxidation of Alcohols to Aldehydes with Iodosobenzene Diacetate and Catalytic TEMPO. Retrieved from [Link]
Jiang, N., & Ragauskas, A. J. (n.d.). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. ResearchGate. [Link]
Wang, C., et al. (n.d.). A Novel and Efficient Oxidation of Benzyl Alcohols to Benzaldehydes with DMSO Catalyzed by Acids. ResearchGate. [Link]
Wurz, R. P., et al. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Beilstein Journal of Organic Chemistry. [Link]
Sharma, M., & Shah, A. K. (2018, January 1). Preparation of Secondary Alcohols from 1-N-benzyl 9,10- dihydrolysergol. IJSART. [Link]
Organic Syntheses. (n.d.). Synthesis of Dess-Martin-Periodinane. Retrieved from [Link]
Al-Qahtani, S. D., & Al-Otaibi, A. M. (n.d.). Selective Oxidation of Benzylic Alcohols with Molecular Oxygen Catalyzed by Copper-Manganese Oxide Nanoparticles. King Saud University. [Link]
Wurz, R. P., et al. (n.d.). Oxidation of benzylic alcohols to carbonyls using N heterocyclic stabilized λ3-iodanes. ChemRxiv. [Link]
Zhu, L., et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals. [Link]
All about chemistry. (2025, November 21). Dess-Martin-Periodinane oxidation. YouTube. [Link]
Wang, X., et al. (2023, September 20). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. MDPI. [Link]
Meenakshisundaram, S. P., & Sockalingam, R. S. (2014, September 23). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. [Link]
OC Chem. (2022, March 1). Alcohols to Aldehydes, Part 4: Oxidations with IBX and other 2-Iodobenzoic Acid Derivatives. YouTube. [Link]
Colacino, E., et al. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry. [Link]
Nair, V., et al. (n.d.). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Oriental Journal of Chemistry. [Link]
Sharma, P., et al. (2013, January 12). AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID). TSI Journals. [Link]
Application Note: Sonogashira Cross-Coupling with (2-Iodo-4-methoxyphenyl)methanol for Advanced SPAAC Reagents
Scientific Context & Mechanistic Rationale In the rapidly evolving field of bioorthogonal chemistry, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a premier methodology for biomolecule labeling and bioconjugation...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Mechanistic Rationale
In the rapidly evolving field of bioorthogonal chemistry, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a premier methodology for biomolecule labeling and bioconjugation without the need for cytotoxic copper catalysts. Dibenzoazacyclooctynes (DIBACs) represent a highly reactive class of cyclooctynes used in these applications. Recent structure-activity relationship studies have demonstrated that tuning the electron density of the DIBAC aromatic rings via substitution can significantly enhance reaction kinetics[1].
(2-Iodo-4-methoxyphenyl)methanol serves as a critical, high-value building block in the synthesis of methoxy-substituted DIBAC analogues. The benzylic alcohol moiety provides the necessary functional handle for subsequent ring closure, while the electron-donating methoxy group subtly alters the transition state energy during the 1,3-dipolar cycloaddition, yielding faster reaction rates[1].
Mechanistic Causality in the Cross-Coupling Step
The foundational step in synthesizing MeO-DIBAC is the Sonogashira cross-coupling of (2-iodo-4-methoxyphenyl)methanol with an ortho-ethynylaniline derivative. The causality behind the experimental conditions is rooted in the dual Pd/Cu catalytic cycle:
Oxidative Addition: The Pd(0) catalyst inserts into the C–I bond. While the electron-donating methoxy group inherently increases the electron density of the aromatic ring (which can marginally decelerate oxidative addition compared to electron-withdrawing groups), the highly labile nature of the carbon-iodine bond ensures this step proceeds efficiently at room temperature.
Transmetalation & Glaser Prevention: CuI reacts with the terminal alkyne in the presence of an amine base (triethylamine) to form a copper(I) acetylide. Strict exclusion of oxygen is mandatory; the presence of O₂ triggers the Cu-catalyzed Glaser homocoupling of the alkyne, consuming the starting material and complicating purification.
Reductive Elimination: The C–C bond is formed, releasing the diarylalkyne intermediate and regenerating the active Pd(0) species.
Sonogashira cross-coupling catalytic cycle for aryl iodides.
This protocol describes the coupling of (2-iodo-4-methoxyphenyl)methanol with 2-ethynylaniline. The procedure is designed as a self-validating system, incorporating visual and chemical checkpoints to ensure reaction integrity at every stage.
Materials and Reagents
(2-Iodo-4-methoxyphenyl)methanol: 1.32 g (5.0 mmol, 1.0 equiv)
Triethylamine (Et₃N) / Tetrahydrofuran (THF): 20 mL (1:1 v/v ratio)
Saturated aqueous NH₄Cl solution
Ethyl Acetate (EtOAc) and Heptane
Step-by-Step Methodology
System Preparation (Critical for Glaser Prevention): Flame-dry a 50 mL Schlenk flask under high vacuum. Backfill with Argon. Repeat this purge cycle three times to ensure a strictly anhydrous and oxygen-free environment.
Reagent Loading: Under a positive flow of Argon, add (2-iodo-4-methoxyphenyl)methanol, Pd(PPh₃)₂Cl₂, and CuI to the flask.
Solvent Addition: Inject 20 mL of the strictly degassed THF/Et₃N (1:1) mixture via syringe.
Self-Validation Check: The solution will initially appear yellow/orange as the Pd(II) complex dissolves.
Alkyne Addition: Slowly add 2-ethynylaniline dropwise via syringe over 5 minutes.
Self-Validation Check: Upon addition, the reaction mixture will rapidly darken to a deep brown/black color. This visual shift confirms the reduction of Pd(II) to the active Pd(0) species and the successful formation of the Cu-acetylide complex.
Reaction Progression: Stir the mixture at room temperature (20–25 °C) for 4 to 16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using 30% EtOAc in Heptane as the eluent.
Self-Validation Check: The starting aryl iodide (
Rf≈0.4
) should completely disappear, replaced by a new, highly UV-active fluorescent spot representing the coupled diarylalkyne (
Rf≈0.3
).
Workup and Purification
Quenching: Dilute the crude reaction mixture with EtOAc (50 mL) and quench by adding saturated aqueous NH₄Cl (50 mL). Stir vigorously for 10 minutes.
Self-Validation Check: The aqueous layer will turn a distinct blue color. This confirms the successful sequestration and extraction of Cu(II) amine complexes away from the organic product.
Extraction: Transfer to a separatory funnel. Isolate the organic layer and extract the aqueous phase with an additional 25 mL of EtOAc.
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a dark crude oil.
Chromatography: Purify the crude product via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Heptane) to afford the pure diarylalkyne intermediate as a solid.
Synthetic workflow from (2-iodo-4-methoxyphenyl)methanol to MeO-DIBAC.
Quantitative Data: SPAAC Kinetics Comparison
The strategic choice to utilize (2-iodo-4-methoxyphenyl)methanol is justified by the kinetic performance of the resulting cyclooctyne. The table below summarizes the second-order rate constants (
k2
) for the 1,3-dipolar cycloaddition of various DIBAC analogues with benzyl azide[1].
Cyclooctyne Derivative
Aromatic Substitution
SPAAC Rate Constant (
M−1s−1
)
Kinetic Enhancement vs. Standard
DIBAC (Standard)
None
0.40
Baseline
MeO-DIBAC
4-Methoxy
0.45
+ 12.5%
(MeO)₂-DIBAC
4,8-Dimethoxy
0.62
+ 55.0%
Cl-DIBAC
4-Chloro
0.90
+ 125.0%
Note: While halogenated derivatives (e.g., Cl-DIBAC) exhibit the highest rate constants, methoxy-substituted analogues provide an optimal balance of enhanced reactivity and improved aqueous solubility, which is often critical for live-cell bioconjugation assays.
References
Synthesis of DIBAC analogues with excellent SPAAC rate constants
Organic & Biomolecular Chemistry, 2014, 12, 5031-5037 (RSC Publishing).
1
Application Notes and Protocols for the Use of (2-Iodo-4-methoxyphenyl)methanol in the Synthesis of Kinase Inhibitors
Introduction: Strategic Importance of the (2-Iodo-4-methoxyphenyl) Moiety in Kinase Inhibitor Scaffolds In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Importance of the (2-Iodo-4-methoxyphenyl) Moiety in Kinase Inhibitor Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention. The strategic incorporation of specific structural motifs is paramount in achieving desired potency and pharmacokinetic profiles. Among these, the 4-phenoxyphenyl group has emerged as a privileged scaffold in a number of approved kinase inhibitors, including the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.
(2-Iodo-4-methoxyphenyl)methanol is a versatile and strategically valuable building block for the synthesis of such kinase inhibitors. Its bifunctional nature, featuring a reactive aryl iodide and a primary benzylic alcohol, offers medicinal chemists a flexible handle for a variety of synthetic transformations. The aryl iodide is primed for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core biaryl structure of many inhibitors. Simultaneously, the benzylic alcohol can be readily oxidized to the corresponding aldehyde for further elaboration or can be employed in nucleophilic substitution reactions, like the Mitsunobu reaction, to link to heterocyclic cores. This application note provides an in-depth guide to the practical use of (2-Iodo-4-methoxyphenyl)methanol in the synthesis of key intermediates for kinase inhibitors, complete with detailed protocols and mechanistic insights.
Core Synthetic Strategies and Mechanistic Considerations
The utility of (2-Iodo-4-methoxyphenyl)methanol in the synthesis of kinase inhibitors can be effectively harnessed through two primary, yet interconnected, synthetic pathways. The choice of strategy is often dictated by the overall synthetic plan for the target kinase inhibitor.
Strategy 1: Oxidation and Subsequent Elaboration
This approach involves the initial oxidation of the benzylic alcohol to the corresponding aldehyde, (2-Iodo-4-methoxy)benzaldehyde. This transformation is foundational, as the aldehyde functionality opens up a plethora of subsequent chemical reactions to build complexity.
Oxidation of the Benzylic Alcohol: A variety of modern, mild oxidizing agents can be employed for this transformation. Reagents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP) are particularly effective, offering high yields and avoiding over-oxidation to the carboxylic acid.[1][2][3][4][5] The mechanism of IBX oxidation is believed to proceed through a ligand exchange with the alcohol followed by a concerted elimination.
Strategy 2: Direct Coupling and Functional Group Interconversion
Alternatively, the aryl iodide and alcohol functionalities can be utilized in distinct, sequential coupling reactions. This strategy offers a more convergent approach to complex kinase inhibitor scaffolds.
Suzuki-Miyaura Cross-Coupling: The carbon-iodine bond is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6][7][8][9] This reaction allows for the efficient formation of a carbon-carbon bond between the iodo-aryl moiety and a variety of boronic acids or esters, typically those appended to a heterocyclic core of the kinase inhibitor. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.
Mitsunobu Reaction: The benzylic alcohol can be activated under Mitsunobu conditions to undergo nucleophilic substitution with a suitable N-nucleophile, such as the nitrogen atom of a pyrazole or a pyrazolopyrimidine ring system.[10][11][12][13][14][15] This reaction, utilizing a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), proceeds with inversion of configuration at a stereocenter, although in this achiral case, it serves as a mild and efficient method for C-N bond formation.
The following diagram illustrates these two divergent synthetic strategies starting from (2-Iodo-4-methoxyphenyl)methanol.
Technical Support Center: Overcoming Steric Hindrance in (2-Iodo-4-methoxyphenyl)methanol Reactions
Welcome to the Technical Support Center for handling (2-Iodo-4-methoxyphenyl)methanol and its derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals facing chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling (2-Iodo-4-methoxyphenyl)methanol and its derivatives. This guide is specifically engineered for researchers, scientists, and drug development professionals facing challenges in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).
Due to the unique structural topology of this molecule—an iodine atom flanked by an ortho-hydroxymethyl group and a para-methoxy group—researchers frequently encounter stalled reactions, catalyst poisoning, and poor yields. This hub provides field-proven troubleshooting protocols, causal explanations for reaction failures, and self-validating methodologies to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: Why does the oxidative addition of Pd(0) fail with (2-Iodo-4-methoxyphenyl)methanol despite iodine being an excellent leaving group?A1: The failure stems from a synergistic combination of steric and electronic barriers. The hydroxymethyl (–CH₂OH) group is positioned ortho to the C–I bond, creating a physical steric shield that hinders the approach of the bulky Pd(0)Lₙ active species, which is often the rate-limiting step in cross-coupling[1]. Furthermore, the free hydroxyl oxygen can coordinate to the palladium center, forming a stable, off-cycle chelate that effectively poisons the catalyst[2]. Finally, the electron-donating para-methoxy group marginally increases the electron density of the aromatic ring, making the oxidative addition slightly less favorable compared to electron-deficient aryl iodides.
Q2: Should I protect the hydroxymethyl group before attempting a cross-coupling reaction?A2: It depends entirely on your chosen ligand system. Protecting the –OH group (e.g., with a TBS or TMS ether) prevents catalyst poisoning via alkoxide coordination. However, adding a bulky silyl ether exponentially increases the steric hindrance around the ortho C–I bond[3]. If you opt for protection, you must deploy highly active, sterically accommodating ligands (like XPhos) to overcome the newly introduced bulk[4]. Direct coupling of the free alcohol is more atom-economical but requires a ligand that promotes rapid reductive elimination before off-cycle coordination can occur.
Q3: What are the most effective ligand classes for overcoming the ortho-steric clash in this molecule?A3: Dialkylbiaryl phosphines, commonly known as Buchwald ligands, are the gold standard for this substrate[4]. Ligands such as SPhos and XPhos are explicitly designed to handle ortho-substituted aryl halides. Their electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the flexible biaryl backbone stabilizes the highly active monomeric Pd(0) species and facilitates reductive elimination despite severe steric crowding[5].
Troubleshooting Guide & Experimental Protocols
Issue 1: High Rates of Protodehalogenation or Unreacted Starting Material (Direct Coupling)
Causality: When attempting to couple the unprotected alcohol, the free –OH group can coordinate to the palladium center. This either traps the catalyst in an inactive resting state (leading to unreacted starting material) or slows down transmetalation enough that the Pd(II) intermediate undergoes β-hydride elimination or protonation (yielding the dehalogenated byproduct).
Solution: Protocol for Direct Suzuki-Miyaura Coupling using SPhos
Using the free alcohol saves two synthetic steps. To prevent the –OH group from poisoning the catalyst, we utilize Pd₂(dba)₃ combined with SPhos . SPhos promotes the formation of a highly active, monoligated Pd(0) species that outcompetes hydroxyl coordination. A weak, aqueous base (K₃PO₄) is used to activate the boronic acid without aggressively deprotonating the benzylic alcohol.
Step-by-Step Methodology:
Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with (2-Iodo-4-methoxyphenyl)methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), SPhos (6.0 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Solvent Addition: Add a thoroughly degassed mixture of Toluene/H₂O (10:1 v/v). Causality: The biphasic system dissolves the inorganic base and stabilizes the boronic acid against protodeboronation.
Reaction: Heat the mixture to 80 °C under vigorous stirring for 12–16 hours.
Self-Validating Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass (m/z 264) and the emergence of the coupled product mass without the presence of the protodehalogenated peak (m/z 138) validates successful oxidative addition and transmetalation.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, concentrate, and purify via flash column chromatography.
Issue 2: Steric Clash Preventing Transmetalation in Protected Substrates
Causality: If you protected the alcohol as a tert-butyldimethylsilyl (TBS) ether to prevent catalyst poisoning, you have created a severely hindered ortho-environment. Standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ will fail here because the transmetalation step requires the nucleophile to approach a highly crowded Pd(II) center.
Solution: Protocol for High-Steric Bulk Coupling using XPhos
To couple this extremely hindered ortho-TBS-ether aryl iodide, XPhos must be used. The isopropyl groups on the lower ring of XPhos prevent the formation of inactive palladacycles and force the palladium center into a highly reactive posture[4].
Step-by-Step Methodology:
Protection: React (2-Iodo-4-methoxyphenyl)methanol with TBSCl (1.2 equiv) and Imidazole (2.0 equiv) in anhydrous DMF at room temperature for 4 hours. Extract with hexanes to isolate the TBS-protected intermediate.
Coupling Setup: Combine the protected aryl iodide (1.0 equiv), amine/boronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) in anhydrous 1,4-dioxane.
Execution: Heat at 100 °C for 18 hours.
Self-Validating Check: The bulky TBS group prevents off-cycle coordination, so the crude ¹H-NMR should show clean conversion. Look for the disappearance of the characteristic ortho-iodine aromatic proton shifts.
Deprotection: Treat the purified intermediate with TBAF (1.1 equiv) in THF at 0 °C for 1 hour to reveal the target cross-coupled benzyl alcohol.
Quantitative Data Summary
The following table summarizes the efficacy of various ligand strategies based on the steric environment of the (2-Iodo-4-methoxyphenyl)methanol substrate.
Ligand Strategy
Substrate State
Steric Environment
Oxidative Addition Rate
Primary Failure Mode
Recommended Use Case
SPhos
Unprotected (–OH)
Moderate (ortho –CH₂OH)
Fast
Catalyst poisoning via alkoxide coordination if base is too strong.
Direct Suzuki couplings with weak bases (K₃PO₄).
XPhos
Protected (–OTBS)
Severe (ortho –CH₂OTBS)
Moderate
Protodehalogenation due to extreme bulk slowing transmetalation.
Buchwald-Hartwig aminations of protected intermediates.
PPh₃
Unprotected (–OH)
Moderate
Very Slow
Incomplete conversion; biaryl homocoupling.
Not recommended for this substrate.
dppf
Protected (–OTBS)
Severe
Slow
Steric clash completely prevents transmetalation.
Not recommended for highly hindered ortho-ethers.
Decision Workflow Visualization
The following diagram outlines the logical decision-making process for handling cross-coupling reactions with (2-Iodo-4-methoxyphenyl)methanol based on the risk of catalyst poisoning versus steric hindrance.
Logical workflow for overcoming steric hindrance in 2-iodobenzyl alcohol cross-couplings.
References
Yao, T., & Larock, R. C. (2003). Syntheses of Isochromenes and Naphthalenes by Electrophilic Cyclization of Acetylenic Arenecarboxaldehydes. PubMed Central (PMC). Available at:[Link]
Wang, Z., et al. (2017). Nickel-catalyzed difunctionalization of allyl moieties using organoboronic acids and halides with divergent regioselectivities. PubMed Central (PMC). Available at:[Link]
To, Y. Y., et al. (2018). Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling Reaction of Aryl Mesylates. ResearchGate. Available at:[Link]
Urgaonkar, S., Nagarajan, M., & Verkade, J. G. (2004). Scope and Limitations of Pd₂(dba)₃/P(i-BuNCH₂CH₂)₃N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
Technical Support Center: Purification of Iodinated Aromatic Compounds
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges inherent in isolating and purifying iodinated aromatic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges inherent in isolating and purifying iodinated aromatic compounds.
Iodinated arenes are indispensable intermediates in cross-coupling reactions, radiolabeling, and drug development. However, their unique properties—specifically the high polarizability of the iodine atom and the lability of the carbon-iodine (C-I) bond—frequently cause standard purification workflows to fail. This guide provides field-proven, self-validating troubleshooting protocols to ensure high-yield, high-purity recovery of your target molecules.
Section 1: Chromatographic Separation Challenges
Q1: My crude reaction mixture contains unreacted starting material, mono-iodinated, and di-iodinated aromatic compounds. When I run this on normal-phase silica gel, the bands streak and co-elute. Why does this happen, and how can I resolve them?
The Causality:
The failure of normal-phase silica gel in this context is driven by the atomic properties of iodine. Iodine is a large, highly polarizable atom (a "soft" Lewis base). The silanol groups on standard silica gel (hard Lewis acids) interact inconsistently with the polarizable electron cloud of the iodine substituents. This leads to severe peak broadening and streaking. Furthermore, because the addition of a second iodine atom primarily increases lipophilicity rather than dipole moment, mono- and di-iodinated species possess nearly identical polarities [1], making their separation by traditional normal-phase chromatography exceptionally challenging.
The Solution:
Switch from polarity-based separation to hydrophobicity-based separation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The hydrophobic stationary phase (e.g., C18) effectively discriminates between the distinct lipophilic surface areas of mono- versus di-iodinated arenes.
Workflow logic for resolving mono- and di-iodinated aromatic mixtures.
Self-Validating Protocol: RP-HPLC Separation
Sample Preparation: Dissolve the crude mixture in a compatible injection solvent (e.g., 1:1 Acetonitrile:Water). Validation Step: Filter through a 0.22 µm PTFE syringe filter. If precipitation occurs, incrementally increase the acetonitrile ratio until the solution is completely clear to prevent column fouling.
Column Selection: Utilize a C18 bonded silica column (e.g., 250 x 21.2 mm for preparative scale).
Mobile Phase Gradient: Run a gradient from 40% Acetonitrile (in Water with 0.1% TFA) to 95% Acetonitrile over 30 minutes.
Elution Order: The unreacted starting material will elute first, followed by the mono-iodinated product, and finally the di-iodinated product (which has the highest lipophilicity).
Fraction Validation: Analyze the fractions via LC-MS. Look for the characteristic mass shift (+126 Da per iodine atom) to confirm the identity of the mono- and di-iodinated peaks before pooling and lyophilization.
Section 2: C-I Bond Lability and Degradation
Q2: During the purification of 8-iodo-2-naphthol derivatives, my product turns dark brown, and NMR shows the presence of deiodinated starting material and complex dimers. How do I prevent this degradation?
The Causality:
You are observing homolytic cleavage of the C-I bond. According to theoretical calculations and crystallographic data, the C-I bond length in iodobenzene derivatives is exceptionally long (approx. 210 pm) compared to a C-Br bond (189 pm) [2]. This extended bond length correlates with a low bond dissociation energy. When exposed to ambient ultraviolet (UV) light or thermal stress (e.g., rotary evaporation bath temperatures >45°C), the C-I bond undergoes homolytic cleavage, generating highly reactive aryl radicals and iodine radicals [3]. The iodine radicals combine to form molecular iodine (
I2
), causing the dark brown discoloration, while the aryl radicals abstract hydrogen (causing deiodination) or react with each other (forming dimers).
Degradation pathway of C-I bonds via homolytic cleavage and stabilization interventions.
Self-Validating Protocol: "Dark" Workup and Crystallization
To circumvent radical initiation, purification must be decoupled from heat and light.
Reaction Quench: Quench the crude reaction mixture with cold aqueous sodium thiosulfate (
Na2S2O3
). Validation Step: The solution must transition from brown/red to pale yellow/colorless, confirming the reduction of any free
I2
to water-soluble iodide (
I−
).
Actinic Shielding: Transfer the organic extract to amber glassware or wrap standard flasks in aluminum foil.
Low-Temperature Concentration: Concentrate the organic layer using a rotary evaporator with the water bath strictly set below 35°C .
Recrystallization: Dissolve the crude solid in a minimal amount of a warm (not boiling) solvent system (e.g., Ethanol/Water). Allow it to cool slowly to room temperature in the dark, then transfer to a 4°C refrigerator.
Validation: Analyze the resulting crystals via
1H
-NMR. The absence of complex multiplet signals in the aromatic region confirms that dimerization has been successfully prevented.
Section 3: Quantitative Comparison of Purification Modalities
When scaling up the synthesis of iodinated aromatic compounds, researchers must balance purity, yield, and the risk of thermal degradation. Distillation is frequently used for standard halogenated aromatics but is highly detrimental to iodinated species due to their high boiling points and thermal lability [4].
Below is a quantitative summary of purification modalities to guide your experimental design:
Purification Modality
Target Scale
Mono/Di Resolution
Thermal Degradation Risk
Typical Yield
Primary Limitation
Normal-Phase Silica
100 mg - 5 g
Poor (Co-elution)
Low
40 - 60%
Severe streaking; high solvent consumption.
Reverse-Phase HPLC
10 mg - 1 g
Excellent
Low
85 - 95%
Low throughput; expensive for large scale.
Recrystallization
> 5 g (Scale-up)
Good
Low (if <50°C)
70 - 85%
Requires extensive solvent screening.
Fractional Distillation
Industrial
Moderate
Critical / High
< 30%
C-I bond cleavage leads to massive product loss.
Table 1: Comparative analysis of purification techniques for iodinated aromatic compounds.
References
Hirai, K., et al. "Diphenylcarbene Protected by Four ortho-Iodine Groups: An Unusually Persistent Triplet Carbene." Molecules (MDPI). Available at: [Link]
Lehmler, H.-J., et al. "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." National Institutes of Health (PMC). Available at: [Link]
Reference Data & Comparative Studies
Validation
Mechanistic Causality: The Interplay of Electronic and Steric Effects
Comparative Reactivity of Iodoanisole Isomers in Suzuki-Miyaura Cross-Coupling: A Mechanistic and Experimental Guide Understanding the nuanced reactivity of positional isomers is critical for designing efficient syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity of Iodoanisole Isomers in Suzuki-Miyaura Cross-Coupling: A Mechanistic and Experimental Guide
Understanding the nuanced reactivity of positional isomers is critical for designing efficient synthetic routes in drug development and materials science. In the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids, the specific placement of functional groups on the aryl halide ring drastically alters reaction kinetics. This guide objectively compares the reactivity of 2-iodoanisole, 3-iodoanisole, and 4-iodoanisole, providing the mechanistic causality and self-validating experimental protocols required to prove these differences in the laboratory.
To understand why these isomers react at different rates, we must look at the rate-determining step (RDS) of the Suzuki coupling cycle: the oxidative addition of the aryl halide to the active Pd(0) catalyst. During this step, the electron-rich Pd(0) center acts as a nucleophile. Consequently, oxidative addition is significantly accelerated when the carbon-halogen (C-I) bond is electron-deficient.
The methoxy (-OCH₃) group of the iodoanisole isomers dictates this electron density through a tug-of-war between inductive electron withdrawal (-I) and resonance electron donation (+R), compounded by steric bulk:
3-Iodoanisole (Meta - Fastest Reactivity): The methoxy group at the meta position cannot donate electron density to the C-I bond via resonance. Instead, its electron-withdrawing inductive effect (-I) dominates the electronic landscape. This makes the C-I bond highly electron-deficient and highly susceptible to nucleophilic attack by Pd(0), resulting in the fastest oxidative addition 1.
4-Iodoanisole (Para - Moderate Reactivity): At the para position, the strong electron-donating resonance effect (+R) of the oxygen lone pairs outweighs the inductive withdrawal. This enriches the electron density at the C-I bond, making oxidative addition thermodynamically and kinetically less favorable than the meta isomer 2.
2-Iodoanisole (Ortho - Slowest Reactivity): The ortho isomer suffers from a dual penalty. Electronically, it experiences the same +R electron donation as the para isomer. Sterically, the bulky -OCH₃ group sits immediately adjacent to the C-I bond, physically impeding the approach of the bulky PdLₙ catalytic complex. This steric hindrance makes it the least reactive isomer across nearly all catalytic systems.
Visualizing the Logical Relationship
Catalytic cycle of Suzuki coupling illustrating isomer impact on oxidative addition.
Comparative Experimental Data
Empirical data from recent heterogeneous catalysis studies perfectly aligns with this mechanistic rationale. The table below summarizes the comparative performance of these isomers across different palladium nanoparticle catalyst systems.
Substrate
Catalyst System
Time
Yield / Conversion
Reactivity Trend
3-Iodoanisole
Pd@[Ni(H2BDP-SO3)2] MOF
24 h
71%
Fastest
4-Iodoanisole
Pd@[Ni(H2BDP-SO3)2] MOF
24 h
~50%
Moderate
2-Iodoanisole
Pd@[Ni(H2BDP-SO3)2] MOF
24 h
<50%
Slowest
4-Iodoanisole
Pd(0)-SMTU-boehmite
45 min
90%
Moderate
2-Iodoanisole
Pd(0)-SMTU-boehmite
60 min
85%
Slowest
Note: Highly active catalysts may eventually push all isomers to high yields, which is why time-to-completion is the critical comparative metric.
Self-Validating Experimental Protocol: Kinetic Comparative Study
To objectively compare the reactivity of these isomers in your own laboratory, relying on end-point isolated yields is insufficient. If left overnight, highly active catalysts will drive all isomers to near-quantitative yield, masking the underlying kinetic differences. Instead, a self-validating kinetic study using an internal standard is required.
Objective: Track the conversion rate of 2-, 3-, and 4-iodoanisole in parallel reactors to definitively prove the rate hierarchy.
Step 1: Preparation of the Reaction Matrix
Causality for choice: Parallel reactions must be run from a single master mix of reagents to eliminate batch-to-batch weighing errors and ensure identical baseline concentrations.
Action: In a volumetric flask, prepare a stock solution of phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and dodecane (0.5 equiv) in a degassed EtOH/H₂O (1:1) solvent mixture.
Step 2: Initiation and Kinetic Sampling
Causality for choice: Dodecane is completely inert under Suzuki conditions and elutes cleanly on a GC-FID. This provides an absolute, unchanging reference peak to normalize the depletion of the iodoanisole peaks, validating the integrity of the data even if injection volumes vary slightly.
Action: Distribute the stock solution into three separate Schlenk tubes containing 1.0 mol% of your chosen Pd catalyst. Add 1.0 mmol of 2-iodoanisole to Tube A, 3-iodoanisole to Tube B, and 4-iodoanisole to Tube C. Heat the parallel blocks to 60 °C.
Step 3: Quenching and GC-FID Analysis
Causality for choice: Immediate quenching stops the catalytic cycle by poisoning the Pd center, ensuring the sample represents the exact kinetic time point rather than continuing to react while waiting in the autosampler queue.
Action: Withdraw 50 µL aliquots at 10, 20, 30, 45, and 60 minutes. Immediately quench each aliquot into 1 mL of cold ethyl acetate containing 1 mg/mL triphenylphosphine. Filter through a short silica plug to remove salts and Pd nanoparticles, then inject into the GC-FID.
Step 4: Data Normalization
Action: Calculate the ratio of the iodoanisole peak area to the dodecane peak area for each time point. Plotting this normalized ratio against time will yield the kinetic decay curves, unequivocally proving the rate hierarchy: 3-iodoanisole > 4-iodoanisole > 2-iodoanisole.
References
Augustyniak, A. W., et al. "Palladium nanoparticles supported on a nickel pyrazolate metal organic framework as a catalyst for Suzuki and carbonylative Suzuki couplings." Dalton Transactions, Royal Society of Chemistry (2016). 1
Hajighasemi, Z., et al. "Efficient and biocompatible new palladium-supported boehmite nanoparticles: synthesis, characterization and application in Suzuki-Miura and Mizoroki–Heck coupling reactions." Nanoscale Advances, Royal Society of Chemistry (2023). 2
A Head-to-Head Comparison of Aryl Iodides and Aryl Triflates in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for the Modern Chemist
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and versatility of th...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The efficiency and versatility of these transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of these reactions lies the choice of the electrophilic partner, with aryl halides and their synthetic equivalents playing a pivotal role. Among the plethora of options, aryl iodides and aryl triflates have emerged as two of the most widely utilized and debated substrates.
This guide provides a comprehensive comparison of aryl iodides and aryl triflates in palladium-catalyzed reactions, offering insights into their reactivity, scope, and practical considerations. Designed for researchers, scientists, and drug development professionals, this document aims to equip the reader with the knowledge to make informed decisions in the design and execution of their synthetic strategies.
The Electrophile's Role: A Tale of Two Leaving Groups
The journey of a palladium-catalyzed cross-coupling reaction begins with the oxidative addition of an electrophile to a low-valent palladium(0) complex. This step, often the rate-determining one, is critically influenced by the nature of the leaving group on the aromatic ring. The C-X bond of the electrophile is cleaved, and the palladium center inserts itself, forming a Pd(II) species. It is at this juncture that the fundamental differences between aryl iodides and aryl triflates come to the forefront.
Reactivity and Reaction Kinetics: The Iodide Advantage
Aryl iodides are generally more reactive than their triflate counterparts in palladium-catalyzed reactions. This heightened reactivity is primarily attributed to the weaker carbon-iodine bond (C-I) compared to the carbon-oxygen bond (C-O) of the triflate group. The lower bond dissociation energy of the C-I bond facilitates a faster rate of oxidative addition, a crucial step in the catalytic cycle. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times when using aryl iodides.
In contrast, the C-O bond of an aryl triflate is stronger and requires a more electron-rich palladium catalyst to undergo oxidative addition. Consequently, reactions involving aryl triflates may necessitate higher temperatures, longer reaction times, or more sophisticated ligand systems to achieve comparable yields to aryl iodides.
Functional Group Tolerance and Scope: A Balancing Act
While aryl iodides boast superior reactivity, this can sometimes be a double-edged sword. The very nature of the C-I bond makes it susceptible to a wider range of side reactions, including reduction and homocoupling, particularly in the presence of sensitive functional groups.
Aryl triflates, on the other hand, often exhibit broader functional group tolerance due to their greater stability. They are less prone to undergo undesired side reactions, making them a valuable choice when working with complex molecules bearing delicate functionalities. The triflate group itself is a poor nucleophile and is generally unreactive towards many common reagents, allowing for a wider synthetic window.
Stability and Handling: Practical Considerations in the Lab
From a practical standpoint, aryl triflates offer a distinct advantage in terms of stability. They are generally crystalline solids or high-boiling oils that are stable to air and moisture, making them easy to handle and store over extended periods.
Aryl iodides, while often crystalline solids, can be light-sensitive and prone to decomposition, sometimes liberating elemental iodine. This necessitates careful storage in amber-colored bottles and may require purification before use if they have discolored over time.
Availability and Cost: The Phenol Connection
The accessibility and cost of starting materials are critical factors in any synthetic campaign, especially in process development and large-scale synthesis. Aryl iodides are typically prepared from the corresponding anilines via diazotization followed by treatment with potassium iodide. While this is a well-established method, it involves the handling of potentially hazardous diazonium intermediates.
Quantitative Performance Metrics: A Data-Driven Comparison
To provide a clearer picture of the performance differences between aryl iodides and aryl triflates, the following table summarizes typical experimental data for a Suzuki-Miyaura coupling reaction.
Feature
Aryl Iodide
Aryl Triflate
Typical Reaction Conditions
Pd(OAc)₂, PPh₃, K₂CO₃, DME/H₂O, 60-80 °C
Pd(OAc)₂, PPh₃, K₃PO₄, Dioxane, 90-110 °C
Typical Catalyst Loading
0.5 - 2 mol%
1 - 5 mol%
Typical Reaction Time
1 - 6 hours
4 - 24 hours
Typical Yield
85 - 98%
75 - 95%
Functional Group Tolerance
Good
Excellent
Starting Material
Aryl Aniline
Phenol
This data is a generalization and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols: Putting Theory into Practice
To illustrate the practical application of these electrophiles, here are two representative protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of 4-Iodoanisole with Phenylboronic Acid
To a flame-dried Schlenk flask, add 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol).
The flask is evacuated and backfilled with argon three times.
Add degassed 1,2-dimethoxyethane (DME) (4 mL) and water (1 mL).
The reaction mixture is stirred at 80 °C for 4 hours.
After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Suzuki-Miyaura Coupling of 4-Methoxyphenyl Trifluoromethanesulfonate with Phenylboronic Acid
To a flame-dried Schlenk flask, add 4-methoxyphenyl trifluoromethanesulfonate (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.5 mmol), and palladium(II) acetate (0.03 mmol).
The flask is evacuated and backfilled with argon three times.
Add degassed dioxane (5 mL).
The reaction mixture is stirred at 100 °C for 12 hours.
After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired biaryl.
Visualizing the Catalytic Cycle and Decision-Making Process
To further clarify the role of the electrophile and aid in the selection process, the following diagrams illustrate the palladium catalytic cycle and a workflow for choosing between an aryl iodide and an aryl triflate.
Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Validation
Alternative Reagents to (2-Iodo-4-methoxyphenyl)methanol for Benzofuran Synthesis: A Performance Comparison Guide
Executive Summary & The Baseline Challenge In the development of therapeutic agents and organic materials, the 5-methoxybenzofuran core is a privileged scaffold. Historically, researchers have occasionally utilized (2-Io...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Baseline Challenge
In the development of therapeutic agents and organic materials, the 5-methoxybenzofuran core is a privileged scaffold. Historically, researchers have occasionally utilized (2-Iodo-4-methoxyphenyl)methanol as a building block. However, this reagent presents a distinct thermodynamic and operational challenge: the benzylic alcohol group sits at an oxidation state that is misaligned for direct benzofuran cyclization.
While (2-iodo-4-methoxyphenyl)methanol is highly effective for synthesizing complex spiro-isobenzofurans via tandem cyclizations[1], its application in standard benzofuran synthesis requires an initial, mass-inefficient oxidation step (e.g., using Pyridinium Dichromate, PDC) to yield 2-iodo-4-methoxybenzaldehyde before cross-coupling can occur[2].
To streamline workflows, improve atom economy, and reduce step counts, synthetic chemists pivot to alternative reagents possessing pre-installed functional groups primed for immediate cyclization. This guide evaluates two superior alternatives for constructing the 5-methoxybenzofuran core: 2-Iodo-4-methoxyphenol and 2-Hydroxy-5-methoxybenzaldehyde .
Mechanistic Pathways & Causality
Caption: Fig 1. Synthetic pathways comparing the baseline reagent against two highly efficient alternatives.
Alternative 1: 2-Iodo-4-methoxyphenol (The Sonogashira-Annulation Route)
Causality behind the choice: By replacing the benzylic alcohol with a direct phenolic hydroxyl group, this reagent is perfectly primed for transition-metal-catalyzed heteroannulation[3]. In a standard Pd/Cu-cocatalyzed Sonogashira coupling, the aryl iodide undergoes oxidative addition with Pd(0). Following transmetalation with a terminal alkyne and reductive elimination, an o-alkynylphenol intermediate is formed. The proximity of the free phenolic -OH to the newly installed alkyne drives a spontaneous 5-endo-dig or 5-exo-dig cycloisomerization, rapidly closing the furan ring to achieve aromatic stability[4].
Alternative 2: 2-Hydroxy-5-methoxybenzaldehyde (The Rap-Stoermer Route)
Causality behind the choice: This reagent bypasses transition metals entirely. The Rap-Stoermer reaction leverages the nucleophilicity of the phenoxide and the electrophilicity of the adjacent aldehyde. When reacted with an
α
-haloketone under basic conditions, an initial
SN2
etherification occurs. The base then deprotonates the active methylene of the ether, triggering an intramolecular aldol addition into the aldehyde. Subsequent dehydration yields a 2-acylbenzofuran[5]. This cascade is entropically favored as it transforms two acyclic molecules into a highly conjugated, stable bicyclic system in a single pot.
Caption: Fig 2. Step-by-step mechanistic causality of the Rap-Stoermer cascade for benzofuran synthesis.
Experimental Protocols: Self-Validating Systems
Protocol A: Pd-Catalyzed Annulation of 2-Iodo-4-methoxyphenol[3]
Objective: One-pot synthesis of 2-substituted 5-methoxybenzofurans.
Self-Validation Check: The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the phenolic O-H stretch (~3200-3500 cm⁻¹) in FTIR confirms successful dual-coupling and cyclization. Furthermore, GC-MS will show the exact mass of the coupled product minus 128 Da (corresponding to the stoichiometric loss of HI).
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, charge 2-Iodo-4-methoxyphenol (1.0 equiv),
Pd(PPh3)2Cl2
(2-5 mol%), and CuI (2-5 mol%).
Solvent & Base: Add anhydrous triethylamine (acting as both solvent and base) to dissolve the solids.
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise at room temperature. (Cooling to 0 °C during addition is recommended for highly volatile alkynes to prevent loss).
Heating & Cyclization: Heat the mixture to 50–80 °C for 4–6 hours. The initial Sonogashira coupling is rapid, but elevated temperatures are required to overcome the activation energy barrier for complete intramolecular hydroalkoxylation (ring closure).
Workup: Quench with saturated aqueous
NH4Cl
, extract with EtOAc, dry over
MgSO4
, and purify via silica gel chromatography.
Protocol B: Rap-Stoermer Synthesis using 2-Hydroxy-5-methoxybenzaldehyde[5]
Objective: Synthesis of 2-aroyl-5-methoxybenzofurans in aqueous/green media.
Self-Validation Check: Monitor the shift of the carbonyl peak via FTIR or NMR. The aldehyde C=O stretch (~1680 cm⁻¹) of the starting material will disappear, replaced entirely by the conjugated ketone C=O stretch (~1640 cm⁻¹) of the fully aromatic product.
Step-by-Step Methodology:
Preparation: In a round-bottom flask, combine 2-Hydroxy-5-methoxybenzaldehyde (1.0 equiv) and an
α
-bromoketone (e.g., phenacyl bromide, 1.0 equiv).
Catalyst & Media: Add water as the solvent, followed by a phase transfer catalyst (tetra-n-butylammonium bromide, TBAB, 10 mol%) and a mild base (
Na2CO3
, 2.0 equiv).
Reaction: Stir the biphasic mixture vigorously at 70–80 °C. The TBAB is critical here; it facilitates the transport of the hydrophilic phenoxide intermediate into the organic droplets containing the lipophilic
α
-bromoketone.
Monitoring: Track via TLC (UV 254 nm). The cascade (substitution
→
aldol
→
dehydration) typically completes within 1–3 hours due to the highly favored thermodynamics of forming the aromatic benzofuran system.
Workup: Cool to room temperature. The highly crystalline 2-aroylbenzofuran product will typically precipitate directly from the aqueous phase. Isolate via simple vacuum filtration and wash with cold water.
Quantitative Performance Comparison
Parameter
(2-Iodo-4-methoxyphenyl)methanol (Baseline)
2-Iodo-4-methoxyphenol (Alternative 1)
2-Hydroxy-5-methoxybenzaldehyde (Alternative 2)
Primary Reaction Type
Multi-step (Oxidation
→
Coupling)
Sonogashira Heteroannulation
Rap-Stoermer Cascade
Step Count to Benzofuran
2-3 steps
1 step (One-pot)
1 step (One-pot)
Catalyst Requirement
Stoichiometric oxidants + Pd/Cu
Pd/Cu (Transition Metals)
None / Phase Transfer Catalyst (TBAB)
Typical Yields
40 - 60% (over two steps)
75 - 90%
80 - 95%
Atom Economy
Low (Loss of oxidant mass)
Moderate (Loss of HI)
High (Loss of HBr and H₂O)
Best Suited For
Spiro-isobenzofurans
2-Alkyl/Aryl-5-methoxybenzofurans
2-Acyl-5-methoxybenzofurans
References
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives... - RSC Medicinal Chemistry. 2[2]
Palladium-catalyzed intermolecular tandem cyclization reaction: a highly regioselective synthesis of 3H-Spiro[isobenzofuran... - RSC Advances. 1[1]
Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists... - PMC (NIH). 3[3]
A green and convenient synthesis of 2-aroylbenzofurans in aqueous media - Arabian Journal of Chemistry. 5[5]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ACS Omega. 4[4]
A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of (2-Iodo-4-methoxyphenyl)methanol
Introduction: The Criticality of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous quality contr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous quality control. The purity of active pharmaceutical ingredients (APIs) is a non-negotiable parameter, and this stringency extends to all precursors and intermediates involved in their synthesis.[1] An impurity introduced at an early stage can propagate through subsequent synthetic steps, potentially leading to final products with altered efficacy, unpredictable toxicity, or reduced stability.
(2-Iodo-4-methoxyphenyl)methanol is a key building block in the synthesis of various complex organic molecules and pharmaceutical agents. Its substituted phenyl ring makes it a valuable synthon for introducing a specific structural motif. However, its synthesis, typically involving iodination and reduction steps, can give rise to a spectrum of impurities, including starting materials, regioisomers, over-iodinated species, and oxidation by-products.
This guide provides a comparative analysis of the primary analytical methodologies for assessing the purity of synthesized (2-Iodo-4-methoxyphenyl)methanol. We will move beyond mere protocols to discuss the underlying principles and strategic rationale for employing a multi-pronged, or orthogonal, approach to purity validation. This ensures a comprehensive understanding of the impurity profile, a cornerstone of robust process chemistry and regulatory compliance.
Understanding the Impurity Landscape
A logical purity assessment strategy begins with anticipating the likely impurities based on the synthetic route. A common synthesis involves the reduction of 2-iodo-4-methoxybenzaldehyde.
Potential Impurities in (2-Iodo-4-methoxyphenyl)methanol Synthesis:
Oxidation Product: The starting material itself, 2-iodo-4-methoxybenzaldehyde, can also be formed by oxidation of the product alcohol during storage or workup.
Over-reduction Product: 2-Iodo-4-methoxytoluene, resulting from the complete reduction of the alcohol.
De-iodinated Impurity: 4-methoxybenzyl alcohol, arising from reductive de-iodination.
Isomeric Impurities: Positional isomers from a non-regioselective iodination step in a preceding synthesis (e.g., 3-iodo-4-methoxyphenyl)methanol).
Di-iodinated By-products: Species such as 2,6-diiodo-4-methoxyphenyl)methanol.[2]
Residual Solvents: Solvents used during synthesis and purification (e.g., Methanol, Ethyl Acetate, Tetrahydrofuran).
Comparative Analysis of Core Analytical Methodologies
No single analytical technique is sufficient to declare a compound "pure."[1] A robust assessment relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles. For (2-Iodo-4-methoxyphenyl)methanol, the most effective combination includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method
Principle
Primary Use Case
Key Advantages
Limitations
RP-HPLC-UV
Separation based on polarity and hydrophobic interactions.[3]
Routine purity testing, quantification of known impurities.
High resolution for non-volatile impurities, robust and reproducible quantification.[4]
Requires a chromophore for UV detection, may not resolve all co-eluting impurities.
GC-MS
Separation based on volatility and boiling point, with mass-based identification.[5]
Identification of volatile impurities, residual solvents, and unknown by-products.
High sensitivity, definitive structural information from mass fragmentation patterns.[6]
Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.
¹H qNMR
Signal intensity is directly proportional to the number of nuclei.[7]
Absolute purity determination without a specific reference standard for the analyte.
Universal detector for hydrogen-containing molecules, provides structural and quantitative data simultaneously.[8][9]
Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[10]
Strategic Workflow for Purity Assessment
A logical and efficient workflow ensures that all potential impurities are detected and quantified. The following diagram illustrates an integrated approach where techniques are used synergistically.
Caption: Integrated workflow for the comprehensive purity analysis of synthesized intermediates.
Causality: This method is the workhorse for routine purity checks. A C18 column is chosen for its strong hydrophobic retention of the aromatic ring. The acidic mobile phase (0.1% formic acid) suppresses the ionization of the hydroxyl group, ensuring a sharp, symmetrical peak shape. A gradient elution is employed to ensure that both more polar (e.g., 4-methoxybenzyl alcohol) and less polar (e.g., di-iodinated) impurities are resolved and eluted within a reasonable timeframe.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN).
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
Procedure:
Sample Preparation: Accurately weigh ~10 mg of the synthesized (2-Iodo-4-methoxyphenyl)methanol and dissolve it in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
DAD Wavelength: Monitor at 230 nm and 254 nm.
Gradient Program:
Time (min)
% Mobile Phase B
0.0
30
15.0
95
18.0
95
18.1
30
| 22.0 | 30 |
Data Analysis: Integrate all peaks. Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is unparalleled for identifying volatile and semi-volatile impurities.[11] The choice of a mid-polarity column (e.g., HP-5MS) provides good separation for a wide range of aromatic compounds. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification of starting materials, by-products, and residual solvents.
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
Capillary GC column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[11]
Reagents:
Sample Solvent: Dichloromethane or Ethyl Acetate (high purity).
Procedure:
Sample Preparation: Prepare a dilute solution of the sample (~0.5 mg/mL) in the chosen solvent.
GC-MS Conditions:
Injector Temperature: 250 °C.
Injection Mode: Split (e.g., 50:1 ratio).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final Hold: Hold at 280 °C for 5 minutes.
MS Conditions:
Ion Source Temperature: 230 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-450.
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify relative amounts based on peak area.
Causality: qNMR provides an absolute purity value by relating the integral of a unique analyte signal to the integral of a known amount of a high-purity internal standard.[10] This method is orthogonal to chromatography as it does not depend on separation. A long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated is crucial to ensure complete relaxation and accurate signal integration. Maleic acid is a suitable internal standard as its vinylic protons resonate in a clear region of the spectrum, away from the aromatic and aliphatic signals of the analyte.
Instrumentation:
NMR Spectrometer (≥400 MHz).
High-precision analytical balance.
Reagents:
Deuterated Solvent: DMSO-d₆ (chosen for its ability to dissolve both the analyte and the internal standard).
Internal Standard (IS): Maleic acid (certified high purity).
Procedure:
Sample Preparation:
Accurately weigh ~20 mg of (2-Iodo-4-methoxyphenyl)methanol into an NMR tube.
Accurately weigh ~10 mg of the internal standard (Maleic Acid) and add it to the same NMR tube.
Record the exact masses of both the analyte and the standard.
Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.
NMR Acquisition Parameters:
Pulse Program: Standard 1D proton experiment.
Number of Scans: ≥ 16 (for good signal-to-noise).
Relaxation Delay (D1): 30 seconds (to ensure full relaxation).
Acquisition Time: ≥ 3 seconds.
Data Processing and Analysis:
Apply Fourier transform, phase correction, and baseline correction.
Carefully integrate a well-resolved, unique signal for the analyte (e.g., the -CH₂OH protons) and a unique signal for the internal standard (the two vinylic protons of maleic acid).
P_IS: Purity of the internal standard (e.g., 99.9%)
Conclusion: An Integrated Strategy for Unambiguous Purity Determination
The assessment of purity for a critical pharmaceutical intermediate like (2-Iodo-4-methoxyphenyl)methanol demands more than a single measurement. It requires a well-reasoned, orthogonal strategy. While RP-HPLC serves as an excellent tool for routine quality control and monitoring of known impurities, its reliance on chromatographic separation and UV response factors can be insufficient for absolute characterization. GC-MS complements this by providing definitive identification of volatile and semi-volatile by-products, which is crucial for process optimization and understanding reaction pathways.
Ultimately, qNMR stands as the definitive arbiter of absolute purity.[7] Its first-principles-based quantification provides a trustworthy value that is independent of the physical properties required for chromatographic separation. By integrating these three powerful techniques, researchers and drug development professionals can build a comprehensive and self-validating impurity profile, ensuring the highest quality of intermediates and contributing to the safety and efficacy of the final pharmaceutical product.
References
Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education. Available at: [Link]
qNMR for Purity Determination in Pharmaceuticals. RSSL. Available at: [Link]
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com. Available at: [Link]
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Available at: [Link]
Heterogeneous Acetalization of Benzaldehyde over Lanthanide Oxalate Metal–Organic Frameworks. National Center for Biotechnology Information. Available at: [Link]
NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available at: [Link]
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Center for Biotechnology Information. Available at: [Link]
(2-iodo-3,4-dimethoxyphenyl)methanol. Chemical Synthesis Database. Available at: [Link]
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information. Available at: [Link]
Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... ResearchGate. Available at: [Link]
Syazana et al., Afr J Tradit Complement Altern Med. (2013) 10(2):180-188. African Journals Online. Available at: [Link]
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. National Center for Biotechnology Information. Available at: [Link]
How to Validate Aromatic Compounds' Purity for Lab Applications. Patsnap. Available at: [Link]
Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation. Beilstein Journals. Available at: [Link]
BRIEFING Benzyl Alcohol, NF 22 page 2830 and page 879 of PF 28(3) [May–July 2002]. USP.org. Available at: [Link]
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available at: [Link]
Benzyl alcohol - analysis. Analytice. Available at: [Link]
A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. Available at: [Link]
Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. Available at: [Link]
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
Impurity profiling and synthesis of precursors to the hallucinogenic amphetamine DOB. National College of Ireland's Library. Available at: [Link]
Analytical capabilities for iodine detection: Review of possibilities for different applications. AIP Publishing. Available at: [Link]
CHEMICAL PURITY ANALYSIS. Agilent. Available at: [Link]
HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]
Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. National Center for Biotechnology Information. Available at: [Link]
Method for producing aromatic iodides. Google Patents.
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. Journal of Applied Pharmaceutical Science. Available at: [Link]
Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. Google Patents.
Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. Available at: [Link]
Comparative Study of Iodinating Agents for the Regioselective Synthesis of (2-Iodo-4-methoxyphenyl)methanol
Target Audience: Researchers, scientists, and drug development professionals. The Regiochemical Dilemma: Why Direct Electrophilic Iodination Fails The synthesis of (2-Iodo-4-methoxyphenyl)methanol presents a classic regi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
The Regiochemical Dilemma: Why Direct Electrophilic Iodination Fails
The synthesis of (2-Iodo-4-methoxyphenyl)methanol presents a classic regiochemical challenge in medicinal chemistry. When attempting a direct Electrophilic Aromatic Substitution (EAS) on 4-methoxybenzyl alcohol using standard iodinating agents (e.g., molecular iodine (
I2
), N-Iodosuccinimide (NIS), or Iodine monochloride (ICl)), the reaction overwhelmingly yields the 3-iodo isomer.
This occurs because the methoxy group at the 4-position exerts a powerful resonance-donating (
+M
) effect, strongly activating the positions ortho to it (the 3- and 5-positions). The hydroxymethyl group (
−CH2OH
) is a much weaker directing group, meaning its electronic influence is entirely overridden. Consequently, synthesizing the 2-iodo isomer requires abandoning direct EAS in favor of structurally directed iodination strategies, such as Directed ortho-Metalation (DoM) or the Sandmeyer reaction, followed by a controlled reduction to the target alcohol.
Figure 1: Comparative synthetic routes to (2-Iodo-4-methoxyphenyl)methanol.
Comparative Analysis of Iodinating Systems
To achieve the required 2-iodo regiochemistry, three distinct iodinating agents and their corresponding strategic frameworks are evaluated below.
Table 1: Quantitative Comparison of Iodinating Strategies
The most efficient method to force iodination at the 2-position is through the1[1].
Causality & Self-Validation:
This protocol utilizes 2.2 equivalents of sec-butyllithium (s-BuLi). The first equivalent deprotonates the carboxylic acid, forming a lithium carboxylate that acts as a powerful directing group. The second equivalent abstracts the proton at the 2-position. Tetramethylethylenediamine (TMEDA) is critical; it breaks down the hexameric aggregates of s-BuLi, drastically increasing its basicity. The reaction must be held at -78 °C to thermodynamically prevent the highly reactive s-BuLi from attacking the carboxylate carbon. A deep color change upon the addition of
I2
self-validates the successful electrophilic quench.
Step-by-Step Workflow:
Dissolve p-anisic acid (4-methoxybenzoic acid, 5.0 mmol) in anhydrous THF (25 mL) under an inert argon atmosphere.
In a separate flask, prepare a solution of s-BuLi (11.0 mmol, 2.2 eq) and TMEDA (11.0 mmol, 2.2 eq) in THF at -78 °C.
Add the p-anisic acid solution dropwise to the s-BuLi/TMEDA mixture. Stir for 1 hour at -78 °C to ensure complete dianion formation.
Quench the ortho-lithiated intermediate by adding a solution of molecular iodine (
I2
, 20.0 mmol, 4.0 eq) in THF.
Allow the mixture to warm to room temperature, then quench with saturated aqueous
Na2S2O3
to neutralize excess iodine.
Acidify with 1M HCl, extract with EtOAc, and recrystallize from chloroform to yield 2-iodo-4-methoxybenzoic acid.
Figure 2: Mechanistic sequence of Directed ortho-Metalation (DoM) using molecular iodine.
Protocol B: Potassium Iodide (KI) via Sandmeyer Diazotization
If cryogenic conditions are unavailable, the 2[2] provides absolute regiocontrol by pre-installing the functional handle.
Causality & Self-Validation:
The starting material is dissolved in a DMSO/H₂SO₄ mixture to ensure complete solvation of the zwitterionic amino acid. Sodium nitrite (
NaNO2
) generates the nitrosonium ion in situ, forming the diazonium salt. The addition of Potassium Iodide (KI) must be done in two distinct portions. The slow, controlled addition prevents the rapid release of
N2
gas and limits the formation of the competing phenol byproduct. The vigorous evolution of nitrogen gas serves as a visual, self-validating indicator of the iodide substitution.
Step-by-Step Workflow:
Dissolve 2-amino-4-methoxybenzoic acid (12.0 mmol) in DMSO (75 mL).
Add 30% aqueous
H2SO4
(75 mL) followed by
NaNO2
(16.75 mmol). Stir for 1 hour at room temperature.
Slowly add the first portion of KI (24.0 mmol) dissolved in
H2O
(10 mL). Stir for 1 hour.
Add a second portion of KI (24.0 mmol) in
H2O
(10 mL) and stir for an additional hour.
Quench with saturated aqueous
Na2SO3
(50 mL), extract with EtOAc, and purify via column chromatography to isolate 2-iodo-4-methoxybenzoic acid.
Protocol C: Mixed Anhydride Reduction to the Target Alcohol
Both Protocol A and Protocol B yield 2-iodo-4-methoxybenzoic acid. Carboxylic acids are notoriously resistant to mild hydride reduction. To circumvent the use of harsh, incompatible reagents like
LiAlH4
(which can cause hydrodehalogenation of the aryl iodide), a mixed anhydride activation strategy is employed[2].
Causality & Self-Validation:
Reacting the carboxylic acid with ethyl chloroformate in the presence of triethylamine (
NEt3
) generates a highly electrophilic mixed anhydride. This intermediate is so reactive that it can be rapidly reduced by mild Sodium Borohydride (
NaBH4
) in an aqueous-organic mixture. The evolution of
CO2
gas during the borohydride addition validates the breakdown of the mixed anhydride into the target alcohol.
Step-by-Step Workflow:
Dissolve 2-iodo-4-methoxybenzoic acid (10.0 mmol) in dry THF (100 mL) and cool to 0 °C.
Add
NEt3
(15.0 mmol) and ethyl chloroformate (15.0 mmol). Stir for 1 hour to form the mixed anhydride.
Add a solution of
NaBH4
(20.0 mmol) dissolved in
H2O
(5 mL). Stir for 1.5 hours.
Quench with
H2O
(20 mL), extract with EtOAc, wash with brine, dry over
MgSO4
, and concentrate in vacuo.
Purify via flash chromatography to yield pure (2-Iodo-4-methoxyphenyl)methanol .
Summary & Recommendations
For drug development professionals requiring high-throughput or scalable synthesis of (2-Iodo-4-methoxyphenyl)methanol, Protocol A (DoM with
I2
) is the superior choice. It offers the highest overall yield (~70%) and avoids the toxic diazonium intermediates of the Sandmeyer route. While3[3] represents an emerging methodology, its reliance on expensive transition metals and lower regioselectivity currently limits its utility for this specific scaffold.
References
Synthesis of DIBAC analogues with excellent SPAAC rate constants, Royal Society of Chemistry. 2
First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation, Journal of Organic Chemistry (ACS Publications). 1
Arene C–H Iodination Using Aryl Iodides, CCS Chemistry (Chinese Chemical Society). 3
Benchmarking the Performance of (2-Iodo-4-methoxyphenyl)methanol in Sonogashira Cross-Coupling Reactions
Executive Summary As bioconjugation chemistries advance, the demand for highly reactive, tunable building blocks has surged. (2-Iodo-4-methoxyphenyl)methanol has emerged as a premier substrate for Palladium-catalyzed Son...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As bioconjugation chemistries advance, the demand for highly reactive, tunable building blocks has surged. (2-Iodo-4-methoxyphenyl)methanol has emerged as a premier substrate for Palladium-catalyzed Sonogashira cross-coupling reactions, particularly in the synthesis of strained alkynes like used in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1].
This guide objectively benchmarks the performance of (2-Iodo-4-methoxyphenyl)methanol against its halogenated and non-methoxylated alternatives. By analyzing thermodynamic reactivity, experimental yields, and mechanistic causality, we provide drug development professionals and synthetic chemists with a self-validating protocol for optimizing bioconjugation precursors.
Mechanistic Causality: The Halogen and Electronic Effects
To understand why (2-Iodo-4-methoxyphenyl)methanol outperforms its alternatives, we must analyze the rate-determining step of the Sonogashira catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) active species.
The Halogen Effect (C-X Bond Strength): The bond dissociation energy of the C-I bond (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol). Empirical benchmarking demonstrates that the Sonogashira reaction is fully selective towards the iodide, yielding quantitative results, whereas the corresponding bromides and chlorides remain completely unreactive under identical mild conditions[2].
The Electronic Effect of the Methoxy Group: The methoxy (–OCH₃) group at the 4-position acts as an electron-donating group (EDG) via resonance. While EDGs generally increase the electron density of the aromatic ring—thereby slightly raising the activation energy for Pd(0) oxidative addition—the extreme lability of the C-I bond completely overrides this deactivation. The methoxy group is highly advantageous: it provides a synthetic handle for downstream tuning of the hydrophilicity and fluorescence of DIBAC probes without compromising the coupling efficiency[3].
Comparative Performance Analysis
The following table summarizes the quantitative benchmarking data, comparing (2-Iodo-4-methoxyphenyl)methanol against its structural analogs in a standard Sonogashira coupling with a terminal alkyne (using PdCl₂(PPh₃)₂ / CuI / NEt₃ / THF).
Substrate
Halogen
Leaving Group Reactivity
Temp (°C)
Time (h)
Typical Yield
(2-Iodo-4-methoxyphenyl)methanol
I
Excellent
20–25
2–4
>95%
2-Iodobenzyl alcohol (Baseline)
I
Excellent
20–25
2–4
>95%
(2-Bromo-4-methoxyphenyl)methanol
Br
Poor
80–100
12–24
<20%
(2-Chloro-4-methoxyphenyl)methanol
Cl
Inert
>100
>24
0%
Data synthesis confirms that while the baseline 2-iodobenzyl alcohol[1] and the methoxylated variant both achieve quantitative yields[3], the bromo- and chloro- derivatives fail to react without harsh heating and specialized Buchwald-type ligands[2].
This protocol details the coupling of (2-Iodo-4-methoxyphenyl)methanol with a terminal alkyne (e.g., 2-ethynylaniline), a fundamental step in synthesizing DIBAC derivatives[4]. As a self-validating system, it incorporates specific observational checkpoints to ensure mechanistic integrity.
Reagent Preparation & Causality
Solvent System: Tetrahydrofuran (THF) and Triethylamine (NEt₃) (1:1 v/v).
Causality: THF completely solubilizes the starting materials. NEt₃ acts as both the base to neutralize the HI byproduct and a mild reducing agent to maintain the Palladium in its active Pd(0) state.
Degassing (Critical Step): Sparge the solvent mixture with Argon or Nitrogen for 15 minutes.
Causality: Oxygen promotes the Glaser homocoupling of the terminal alkyne (forming an unwanted diyne) and oxidizes the Pd(0) catalyst, drastically reducing yield.
Step-by-Step Methodology
Substrate Loading: To an oven-dried, argon-flushed Schlenk flask, add (2-Iodo-4-methoxyphenyl)methanol (1.0 equiv, 1.0 mmol) and the terminal alkyne (1.2 equiv).
Solvent Addition: Inject the degassed THF/NEt₃ mixture (10 mL) via syringe.
Catalyst Initiation: Add PdCl₂(PPh₃)₂ (2–5 mol%) and CuI (5–10 mol%).
Self-Validation Point 1 (Visual): The solution will rapidly change color (typically from pale yellow to a deep amber/brown) upon the addition of CuI. This confirms the formation of the active Cu-acetylide complex and the initiation of the transmetalation step.
Reaction: Stir the mixture at room temperature (20–25°C) for 2 to 4 hours.
Reaction Monitoring: Monitor the progression via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase.
Self-Validation Point 2 (Analytical): The starting aryl iodide (UV active, lower R_f) should completely disappear, replaced by a new, highly UV-active spot representing the conjugated internal alkyne.
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl.
Self-Validation Point 3 (Chemical): The aqueous layer will turn blue as the NH₄Cl complexes the copper salts, effectively halting the catalytic cycle. Extract the organic layer with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the product in >95% yield.
References
Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives
Encyclopedia MDPI
URL: [Link]
A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives
Molecules (MDPI)
URL:[Link]
Synthesis and Bioconjugation (Chapter on DIBAC analogues)
Radboud University Repository
URL:[Link]
A Senior Application Scientist's Guide to Reaction Kinetics in Palladium-Catalyzed Couplings with (2-Iodo-4-methoxyphenyl)methanol
Introduction: The Synthetic Value of (2-Iodo-4-methoxyphenyl)methanol and the Imperative of Kinetic Analysis In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Synthetic Value of (2-Iodo-4-methoxyphenyl)methanol and the Imperative of Kinetic Analysis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, (2-Iodo-4-methoxyphenyl)methanol stands out as a highly versatile and valuable building block. Its structure, featuring a reactive aryl iodide, a methoxy electron-donating group, and a functional hydroxymethyl group, allows for its incorporation into a diverse array of complex molecules through palladium-catalyzed cross-coupling reactions. The efficiency and success of these transformations, however, are not merely a matter of selecting the correct reagents. A deep understanding of the underlying reaction kinetics is paramount for process optimization, scaling from bench to production, ensuring reproducibility, and gaining crucial mechanistic insights.
This guide provides a comparative analysis of the reaction kinetics for four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination, and Heck—as they apply to (2-Iodo-4-methoxyphenyl)methanol. We will delve into the causality behind experimental choices, present comparative data from analogous systems, and provide a practical framework for conducting kinetic studies in your own laboratory.
Comparative Kinetic Analysis of Key Cross-Coupling Reactions
The reactivity of (2-Iodo-4-methoxyphenyl)methanol is dominated by the carbon-iodine bond. In palladium-catalyzed cycles, the oxidative addition of the aryl iodide to a Pd(0) complex is typically the rate-determining step.[1] The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides the most reactive electrophiles, generally allowing for milder reaction conditions compared to their bromide or chloride counterparts.[2][3][4]
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide. Its popularity stems from the mild reaction conditions, commercial availability of a vast library of boronic acids, and the low toxicity of the boron-containing byproducts.[4][5]
Catalytic Cycle and Kinetic Implications:
The catalytic cycle begins with the oxidative addition of (2-Iodo-4-methoxyphenyl)methanol to the Pd(0) catalyst. The subsequent and often rate-limiting step is transmetalation, which requires activation of the organoboron species by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center. The final step, reductive elimination, yields the biaryl product and regenerates the Pd(0) catalyst.
Suzuki-Miyaura Catalytic Cycle.
Factors Influencing Kinetics:
Base: The choice and concentration of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical. A stronger base can accelerate the formation of the boronate "ate" complex, thus increasing the rate of transmetalation.
Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) generally accelerate both oxidative addition and reductive elimination, leading to higher turnover numbers.
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.
The Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[3][7] This reaction is fundamental in the synthesis of conjugated enynes and arylalkynes, which are prevalent in materials science and medicinal chemistry.[8]
Catalytic Cycle and Kinetic Implications:
The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium cycle mirrors other cross-coupling reactions (oxidative addition, reductive elimination). The crucial difference lies in the transmetalation step, which is facilitated by a copper(I) co-catalyst. The base deprotonates the terminal alkyne, which then reacts with a Cu(I) salt to form a copper(I) acetylide. This species is highly reactive and rapidly transfers the acetylide group to the Pd(II) complex.
Sonogashira Dual Catalytic Cycle.
Factors Influencing Kinetics:
Catalyst System: The reactivity order for the halide is I > Br > Cl.[3] For a highly reactive substrate like (2-Iodo-4-methoxyphenyl)methanol, the reaction often proceeds rapidly at room temperature.[3]
Copper Co-catalyst: While classic conditions use a Cu(I) salt (e.g., CuI), copper-free versions have been developed to avoid issues with the homocoupling of alkynes (Glaser coupling).[9] In copper-free systems, the base must be strong enough to facilitate the formation of the palladium acetylide directly.[9]
Base: An amine base like triethylamine or diisopropylethylamine is typically used, serving both as the base and often as the solvent.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction has revolutionized the synthesis of arylamines, a motif ubiquitous in pharmaceuticals.[10] It enables the coupling of amines with aryl halides, a transformation that was historically difficult to achieve with broad scope.[10] For aryl iodides, this reaction can be particularly efficient.[11]
Catalytic Cycle and Kinetic Implications:
The mechanism follows the standard cross-coupling pathway.[10][12] After oxidative addition of the aryl iodide, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. This is often the turnover-limiting step. Reductive elimination from this complex forms the C-N bond and regenerates the Pd(0) catalyst. An important consideration with aryl iodides is the potential for catalyst inhibition by the iodide anion byproduct.[11]
Buchwald-Hartwig Amination Catalytic Cycle.
Factors Influencing Kinetics:
Ligand: Sterically hindered, electron-rich alkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) are crucial.[13] They promote the formation of the catalytically active monoligated Pd(0) species and accelerate the rate-limiting reductive elimination step.
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine bound to the palladium center. The reaction kinetics can show a positive order in the base.[14]
Solvent: Aprotic solvents like toluene, dioxane, or THF are common. The choice of solvent can be critical for managing the solubility of the iodide salt byproduct, as its precipitation can prevent catalyst inhibition and drive the reaction forward.[11]
The Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction forms a C-C bond between an aryl halide and an alkene, typically with control over the regioselectivity and stereoselectivity of the new double bond.[15][16]
Catalytic Cycle and Kinetic Implications:
The cycle involves oxidative addition of the aryl iodide, followed by coordination of the alkene to the Pd(II) center.[15] The next step is a syn-migratory insertion of the alkene into the Pd-Aryl bond. This is followed by a syn-β-hydride elimination to form the product and a palladium-hydride species. The final step is the reductive elimination of HI with the aid of a base, which regenerates the Pd(0) catalyst. For many aryl halides, oxidative addition is the rate-determining step.[1]
Mizoroki-Heck Catalytic Cycle.
Factors Influencing Kinetics:
Alkene Partner: Electron-deficient alkenes (e.g., acrylates, styrenes) generally react faster than electron-rich alkenes.
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is required to neutralize the HI generated in the catalytic cycle.
Temperature: Heck reactions often require elevated temperatures (80-140 °C) to achieve reasonable rates, particularly with less reactive aryl bromides or chlorides.[17] Given the high reactivity of (2-Iodo-4-methoxyphenyl)methanol, milder conditions may be feasible.
Comparative Quantitative Data
Table 1: Activation Parameters for Sonogashira Coupling of Various Aryl Halides
(Data extrapolated from studies on similar substrates for comparative purposes)
Disclaimer: These values are for the Sonogashira coupling of phenylacetylene with the specified aryl halides and serve as a guide to illustrate trends. Actual values for couplings with (2-Iodo-4-methoxyphenyl)methanol will vary based on the specific coupling partner and reaction conditions.
Analysis: The data clearly shows that aryl iodides have significantly lower activation enthalpies than aryl bromides and chlorides, confirming their higher reactivity.[18] Furthermore, electron-withdrawing groups (like -NO₂) lower the activation enthalpy for aryl iodides, suggesting a more facile oxidative addition. (2-Iodo-4-methoxyphenyl)methanol has a methoxy group (-OMe), which is electron-donating, and a hydroxymethyl group (-CH₂OH), which is weakly deactivating. Its reactivity would likely fall closer to that of 4-iodoanisole.
Experimental Protocol: A Practical Guide to Kinetic Analysis
To empower researchers to generate their own kinetic data, we provide a generalized protocol for studying the kinetics of a Suzuki-Miyaura coupling of (2-Iodo-4-methoxyphenyl)methanol using in-situ monitoring.
Objective: To determine the reaction order and rate constant for the Suzuki-Miyaura coupling of (2-Iodo-4-methoxyphenyl)methanol with phenylboronic acid.
Materials:
(2-Iodo-4-methoxyphenyl)methanol
Phenylboronic acid
Pd(PPh₃)₄ (or other suitable Pd catalyst)
K₂CO₃ (or other suitable base)
Dioxane/Water (e.g., 4:1 v/v)
Internal Standard (e.g., dodecane)
Anhydrous, degassed solvents
Schlenk flask or similar reaction vessel
Gas chromatograph-mass spectrometer (GC-MS) or HPLC
Workflow Diagram:
Experimental Workflow for Kinetic Monitoring.
Step-by-Step Methodology:
Preparation: In a glovebox or under an inert atmosphere, accurately weigh (2-Iodo-4-methoxyphenyl)methanol (1.0 equiv.), phenylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and the internal standard into a pre-dried Schlenk flask equipped with a stir bar.
Setup: Seal the flask, remove from the glovebox, and connect to a Schlenk line. Add the degassed dioxane/water solvent mixture via syringe.
Initiation: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80 °C). Allow the mixture to equilibrate for 5 minutes.
t=0: Inject the Pd catalyst (e.g., 1-2 mol% of Pd(PPh₃)₄) as a solution in a small amount of solvent. This marks the start of the reaction.
Sampling: At predetermined time points, use a nitrogen-purged syringe to withdraw a small aliquot (~0.1 mL) of the reaction mixture.
Quenching: Immediately inject the aliquot into a vial containing cold diethyl ether and a small amount of water to quench the reaction and partition the components.
Analysis: Vortex the quenched sample, separate the organic layer, and analyze by GC-MS or HPLC to determine the concentration of the starting material relative to the internal standard.
Data Processing: Plot the natural logarithm of the concentration of (2-Iodo-4-methoxyphenyl)methanol (ln[A]) versus time. If the plot is linear, the reaction is first-order with respect to the aryl iodide, and the rate constant (k) is the negative of the slope.
Conclusion and Recommendations
The choice of coupling reaction for (2-Iodo-4-methoxyphenyl)methanol depends heavily on the desired bond construction and synthetic strategy. Based on kinetic principles:
For Speed and Mild Conditions: The high reactivity of the C-I bond makes Sonogashira and Suzuki-Miyaura couplings excellent first choices. They often proceed rapidly at or slightly above room temperature, which is beneficial for preserving the sensitive hydroxymethyl group.
For C-N Bond Formation:Buchwald-Hartwig amination is the premier choice. The use of modern, bulky phosphine ligands is essential to achieve high rates and turnovers. Care must be taken in solvent selection to mitigate potential iodide inhibition.
For Alkene Synthesis: The Heck reaction is effective, though it may require higher temperatures than Suzuki or Sonogashira couplings. The high reactivity of the iodide substrate should allow for more moderate conditions than typically required for aryl bromides.
Ultimately, the principles and protocols outlined in this guide serve as a starting point. Empirical kinetic analysis, as detailed in the experimental workflow, is the most reliable method for optimizing any specific transformation involving (2-Iodo-4-methoxyphenyl)methanol, enabling researchers to move beyond trial-and-error and toward rational, data-driven process development.
References
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]
Fors, B. P., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(36), 12898–12899. Available at: [Link]
Hama, T., & Hartwig, J. F. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Organic Letters, 10(19), 4183–4186. Available at: [Link]
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Letters, 11(2), 233–236. Available at: [Link]
Oda, T., et al. (2020). A Cross-Coupling Reaction between Ortho-Substituted Aryl Iodide and Diazoester Using Tri-(2-furyl)phosphine as a Ligand of Palladium Catalyst. The Journal of Organic Chemistry, 85(15), 9945-9955. Available at: [Link]
Kollár, L., & Körtvélyesi, T. (2010). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Chemistry – A European Journal, 16(24), 7149-7156. Available at: [Link]
Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(49), 15974-15975. Available at: [Link]
Wikipedia contributors. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]
Mohammed, A. T. A., et al. (2021). Hollow-Shell-Structured Mesoporous Silica-Supported Palladium Catalyst for an Efficient Suzuki-Miyaura Cross-Coupling Reaction. Catalysts, 11(11), 1361. Available at: [Link]
Robbins, D. W., & Hartwig, J. F. (2011). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Angewandte Chemie International Edition, 50(44), 10309-10313. Available at: [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved March 13, 2026, from [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved March 13, 2026, from [Link]
Wikipedia contributors. (2023, December 1). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 13, 2026, from [Link]
Wikipedia contributors. (2023, December 1). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 13, 2026, from [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. Available at: [Link]
Wang, C., et al. (2021). Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. Nature Communications, 12, 953. Available at: [Link]
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. Available at: [Link]
Kinetics and Catalysis. (2024). Vol 65, No 4. Retrieved March 13, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved March 13, 2026, from [Link]
Hossain, S., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-18. Available at: [Link]
As a Senior Application Scientist, I emphasize that proper chemical disposal is not merely a regulatory hurdle; it is a fundamental component of scientific integrity, laboratory safety, and environmental stewardship. (2-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I emphasize that proper chemical disposal is not merely a regulatory hurdle; it is a fundamental component of scientific integrity, laboratory safety, and environmental stewardship. (2-Iodo-4-methoxyphenyl)methanol (CAS: 1379329-63-1) is a highly valuable iodinated aromatic building block used extensively in cross-coupling reactions and bioconjugation[1]. However, its iodine content fundamentally alters its end-of-life handling, requiring strict segregation from standard organic waste.
This guide provides authoritative, step-by-step operational protocols for the safe handling and disposal of (2-Iodo-4-methoxyphenyl)methanol across various laboratory waste streams.
The Causality of Segregation: The Halogen Problem
Why must we segregate (2-Iodo-4-methoxyphenyl)methanol from standard organic waste? The answer lies in the thermodynamics of waste incineration.
When halogenated organic compounds are incinerated at standard temperatures, incomplete combustion can lead to the de novo synthesis of highly toxic, persistent organic pollutants (POPs)—specifically polyhalogenated dibenzo-p-dioxins (PXDDs) and dibenzofurans (PXDFs)[2]. Furthermore, the combustion of iodinated compounds releases iodine gas and hydrogen iodide (HI), which are highly corrosive to standard incinerator linings.
To mitigate these risks, environmental regulations mandate that halogenated wastes be processed in specialized high-temperature incinerators (>1000°C) equipped with wet scrubbers to neutralize halogen acids[3]. Mixing even small amounts of (2-Iodo-4-methoxyphenyl)methanol into a non-halogenated waste stream contaminates the entire drum, exponentially increasing disposal costs and environmental risk[4].
Waste Stream Classification & Segregation
Before disposing of any material containing (2-Iodo-4-methoxyphenyl)methanol, you must classify its physical state and matrix. Use the decision workflow below to determine the correct disposal pathway.
Decision workflow for the segregation and disposal of (2-Iodo-4-methoxyphenyl)methanol waste.
Quantitative Waste Segregation Matrix
Waste Category
Matrix Type
Primary Hazard
EPA/RCRA Classification
Required Disposal Container
Bulk Solid
Pure (2-Iodo-4-methoxyphenyl)methanol
Halogenated Organic Solid
Characteristic / Non-specific
HDPE wide-mouth jar, clear labeling
Solvent Mixture
Dissolved in DCM/Chloroform
Halogenated Liquid
F001/F002 (Listed Solvents)
5-Gallon Safety Can (Red/Yellow)
Solvent Mixture
Dissolved in Non-Halogenated (e.g., EtOAc)
Halogenated Liquid
Characteristic (Toxicity)
5-Gallon Safety Can (Red/Yellow)
Consumables
Silica gel, filter paper, PPE
Halogenated Solid Debris
Solid Waste
Double-bagged, sealed drum
Operational Protocols: Step-by-Step Methodologies
The following protocols are designed as self-validating systems. By following these steps, you ensure both chemical compatibility and regulatory compliance.
Protocol A: Pure Solid Waste (Bulk Chemical)
This protocol applies to expired, off-spec, or unused (2-Iodo-4-methoxyphenyl)methanol powder.
Containment: Transfer the solid chemical into a wide-mouth High-Density Polyethylene (HDPE) jar.
Causality: HDPE is highly resistant to halogenated organics, whereas metal containers can corrode over time due to trace halogen acid formation.
Labeling: Affix a hazardous waste label immediately. Mark it explicitly as "Halogenated Organic Solid Waste - Contains Iodine".
Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizers and incompatible materials.
Validation Check: Ensure the lid is tightly threaded. The container must be completely sealed to prevent moisture ingress, which could degrade the compound and release iodine vapors.
This protocol applies to reaction mother liquors or extraction solvents containing the iodo-compound.
Classification: Determine the solvent matrix. Even if the primary solvent is non-halogenated (e.g., ethyl acetate, hexane), the presence of the dissolved iodo-compound classifies the entire mixture as Halogenated Waste[4].
Transfer: Using a dedicated funnel, transfer the liquid into a 5-gallon safety can designated strictly for halogenated solvents.
Vapor Control: Keep the container "vapor tight" and "spill proof." The lid must remain closed at all times except when actively adding waste[5].
Validation Check: Inspect the safety can's spring-loaded lid mechanism to ensure it snaps shut completely, preventing volatile organic compound (VOC) emissions.
Manifesting: Document the presence of iodinated aromatics on the waste manifest. If mixed with listed solvents like methylene chloride, it falls under EPA F-listed waste codes (e.g., F001, F002)[6].
Protocol C: Contaminated Consumables (Silica Gel & PPE)
This protocol applies to silica gel from column chromatography, filter papers, and contaminated gloves.
Desolvation: For silica gel used in the purification of (2-Iodo-4-methoxyphenyl)methanol, allow residual elution solvents to evaporate inside a certified chemical fume hood.
Validation Check: The silica gel should be completely free-flowing and emit no solvent odor before bagging.
Collection: Carefully scoop the dry silica gel into a heavy-duty, transparent plastic bag or a dedicated solid waste drum.
Causality: Minimizing dust generation prevents inhalation exposure to silica particles coated with biologically active iodinated organics.
Secondary Containment: Double-bag the waste and seal it securely with a zip-tie or heavy-duty tape.
Disposal: Dispose of as Halogenated Solid Debris. Do not mix with general laboratory trash.
Spill Response & Decontamination
In the event of a localized spill of the solid (2-Iodo-4-methoxyphenyl)methanol powder, immediate containment is required to prevent cross-contamination of the laboratory environment:
Isolate: Isolate the area and don appropriate PPE (nitrile gloves, safety goggles, and an N95/P100 particulate respirator if dust is airborne).
Contain: Do not use water, as this may spread the hydrophobic organic compound. Gently sweep the solid using a static-free brush and dustpan.
Decontaminate: Wipe the affected area with a solvent-dampened cloth (e.g., isopropanol or ethanol) to dissolve and remove residual traces of the compound.
Dispose: Place all sweeping debris and contaminated cloths into the Halogenated Solid Waste container[5].
References
Radboud Repository. "Synthesis and Bioconjugation". URL: [Link]
University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure". URL: [Link]
US Environmental Protection Agency (EPA). "Hazardous Waste Listings". URL: [Link]
Ireland Environmental Protection Agency. "DIOXINS AND THEIR EFFECTS ON HUMAN HEALTH". URL: [Link]
PubMed (NIH). "Dioxin formation from waste incineration". URL: [Link]